molecular formula C13H18N2O2 B1268643 3-Amino-4-(azepan-1-yl)benzoic acid CAS No. 693805-72-0

3-Amino-4-(azepan-1-yl)benzoic acid

Cat. No.: B1268643
CAS No.: 693805-72-0
M. Wt: 234.29 g/mol
InChI Key: PNAOMCRVWSJFAJ-UHFFFAOYSA-N
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Description

3-Amino-4-(azepan-1-yl)benzoic acid (CAS 693805-72-0) is a benzoic acid derivative with a molecular formula of C13H18N2O2 and a molecular weight of 234.29 g/mol . Its structure consists of a benzoic acid core substituted at the meta position by an amino group and at the para position by a seven-membered azepane ring, which adopts non-planar conformations like chair forms to minimize steric strain . This amphoteric compound, due to its amino and carboxylic acid functional groups, exhibits solubility in both acidic and basic media, making it a versatile intermediate in organic synthesis and drug discovery . The primary value of this compound lies in its role as a key building block for the synthesis of various heterocyclic compounds and complex molecules . It is investigated in scientific research for its potential biological activities, including antimicrobial and anticancer properties, and is used in the development of new materials and pharmaceuticals . Its mechanism of action in biological systems is attributed to the amino group's ability to form hydrogen bonds with biological targets and the structural stability provided by the azepane ring, which can modulate the activity of specific enzymes and receptors . An optimized synthetic route achieves high purity (>99.3%) through a sequence involving methyl 3-nitro-4-chlorobenzoate formation, azepane installation via nucleophilic aromatic substitution, and final ester hydrolysis . This product is intended for research applications and is not for human or veterinary use .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-amino-4-(azepan-1-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O2/c14-11-9-10(13(16)17)5-6-12(11)15-7-3-1-2-4-8-15/h5-6,9H,1-4,7-8,14H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNAOMCRVWSJFAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C2=C(C=C(C=C2)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00358412
Record name 3-amino-4-(azepan-1-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00358412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

693805-72-0
Record name 3-amino-4-(azepan-1-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00358412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 3-Amino-4-(azepan-1-yl)benzoic acid and Related Aminobenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Molecular Structure and Properties

The core structure of interest is a benzoic acid scaffold substituted with an amino group at the 3-position and an azepane ring at the 4-position. While specific data for this molecule is scarce, we can infer its properties based on related compounds. For reference, the properties of the well-characterized 3-Amino-4-hydroxybenzoic acid and 3-Amino-4-methylbenzoic acid are summarized below.

Table 1: Physicochemical Properties of Reference Aminobenzoic Acid Derivatives

Property3-Amino-4-hydroxybenzoic acid3-Amino-4-methylbenzoic acid
IUPAC Name 3-amino-4-hydroxybenzoic acid[1]3-amino-4-methylbenzoic acid[2]
Synonyms 4-Hydroxy-3-aminobenzoic acid[3]3-Amino-p-toluic acid[2]
CAS Number 1571-72-8[1][3]2458-12-0[2][4]
Molecular Formula C₇H₇NO₃[1]C₈H₉NO₂[2]
Molecular Weight 153.14 g/mol [1][3]151.16 g/mol [2]
Appearance Brown solid[5]Off-white to light yellow crystalline powder[6]
Melting Point 208 °C (decomposes)[3]Not specified
Solubility Soluble in polar solvents.[6]Soluble in polar solvents.[6]

Synthesis and Experimental Protocols

The synthesis of aminobenzoic acid derivatives often involves multi-step procedures including nitration, nucleophilic substitution, and reduction. Below is a generalized protocol for the synthesis of 3-amino-4-substituted benzoic acids, drawing from established methods for similar compounds.

2.1. General Synthesis of 3-Amino-4-hydroxybenzoic acid

A common route for the synthesis of 3-amino-4-hydroxybenzoic acid involves the nitration of a halo-benzoic acid, followed by nucleophilic substitution of the halide with a hydroxide, and subsequent reduction of the nitro group.[7][8]

Experimental Protocol:

  • Nitration of 4-chlorobenzoic acid:

    • Dissolve 4-chlorobenzoic acid in concentrated sulfuric acid at a low temperature (e.g., 10-25°C).

    • Add a mixture of concentrated nitric acid and concentrated sulfuric acid dropwise while maintaining the temperature.

    • Allow the reaction to proceed for several hours at a slightly elevated temperature (e.g., 37°C).[8]

    • Pour the reaction mixture over crushed ice to precipitate the product, 4-chloro-3-nitrobenzoic acid.

    • Filter and wash the product with water.[8]

  • Hydroxylation of 4-chloro-3-nitrobenzoic acid:

    • React 4-chloro-3-nitrobenzoic acid with an excess of a strong base, such as sodium hydroxide, in an aqueous solution.

    • Heat the mixture to reflux (around 100-105°C) for several hours to facilitate the nucleophilic substitution of the chlorine atom with a hydroxyl group.[7]

    • Cool the reaction mixture and acidify with a strong acid (e.g., HCl) to a pH of 1-2 to precipitate the 4-hydroxy-3-nitrobenzoic acid.[7]

    • Filter and wash the product.

  • Reduction of 4-hydroxy-3-nitrobenzoic acid:

    • Suspend 4-hydroxy-3-nitrobenzoic acid in a suitable solvent.

    • Add a reducing agent. A common method involves using tin(II) chloride in the presence of concentrated hydrochloric acid.[5]

    • Heat the reaction mixture to reflux for about an hour.[5]

    • After completion, adjust the pH to 1 with a base like 2N NaOH.[5]

    • The resulting precipitate is filtered and washed to yield 3-amino-4-hydroxybenzoic acid.[5]

Logical Workflow for Synthesis and Purification

G cluster_synthesis Synthesis cluster_purification Purification & Analysis start 4-chlorobenzoic acid nitration Nitration (HNO3, H2SO4) start->nitration intermediate1 4-chloro-3-nitrobenzoic acid nitration->intermediate1 hydroxylation Hydroxylation (NaOH, heat) intermediate1->hydroxylation intermediate2 4-hydroxy-3-nitrobenzoic acid hydroxylation->intermediate2 reduction Reduction (SnCl2, HCl) intermediate2->reduction product 3-amino-4-hydroxybenzoic acid reduction->product filtration1 Filtration & Washing product->filtration1 column Silica Gel Column Chromatography filtration1->column analysis Spectroscopic Analysis (NMR, IR, MS) column->analysis final_product Pure Product analysis->final_product

Caption: General workflow for the synthesis and purification of 3-amino-4-hydroxybenzoic acid.

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and confirmation of synthesized compounds. While specific data for 3-Amino-4-(azepan-1-yl)benzoic acid is unavailable, the following table presents typical spectroscopic data for related aminobenzoic acids.

Table 2: Representative Spectroscopic Data for Aminobenzoic Acid Derivatives

CompoundTechniqueKey Signals (δ, ppm or ν, cm⁻¹)
3-Amino-4-hydroxybenzoic acid ¹H NMR (DMSO-d₆)11.30 (brs, 1H, COOH), 9.42 (brs, 3H, NH₃⁺/OH), 7.79 (s, 1H, Ar-H), 7.60 (d, 1H, J=8.0 Hz, Ar-H), 7.07 (d, 1H, J=8.0 Hz, Ar-H)[5]
3-Aminobenzoic acid ¹H NMR (DMSO-d₆)12.45 (s, 1H, COOH), 7.15 (t, J=1.8 Hz, 1H, Ar-H), 7.04-7.09 (m, 2H, Ar-H), 6.73-6.75 (m, 1H, Ar-H), 5.29 (s, 2H, NH₂)[9]
3-Aminobenzoic acid ¹³C NMR (DMSO-d₆)168.3, 149.2, 131.7, 129.3, 118.4, 117.1, 114.9[9]

Biological Activity and Potential Applications

Aminobenzoic acid derivatives are known to exhibit a wide range of biological activities and have applications in pharmaceuticals and material science.

  • Antimicrobial and Antiviral Activity: 3-Amino-4-hydroxybenzoic acid has been reported to exhibit antimicrobial activity against various pathogens, including bacteria (e.g., Neisseria gonorrhoeae, Escherichia coli), fungi (Candida albicans), and viruses like HIV and Herpes simplex.[10] It is believed to function by inhibiting protein synthesis.[10]

  • Enzyme Inhibition: Derivatives of aminobenzoic acids are being explored as inhibitors for various enzymes. For instance, some benzenesulfonamide derivatives of 3-amino-4-hydroxybenzenesulfonamide have been studied as carbonic anhydrase inhibitors with potential applications in cancer therapy.[11]

  • Pharmaceutical Intermediates: These compounds serve as crucial building blocks in the synthesis of more complex active pharmaceutical ingredients (APIs).[4][6] For example, 3-amino-4-methylbenzoic acid is used in the synthesis of various pharmaceutical intermediates.[6]

  • Material Science: The unique chemical structure of these molecules makes them suitable for the development of novel polymers, such as polybenzoxazoles, which require high purity monomers for achieving high molecular weights.

Signaling Pathway Involvement (Hypothetical)

Given the antimicrobial properties of related compounds, a potential mechanism of action could involve the inhibition of key metabolic pathways in microorganisms, such as folate synthesis, where para-aminobenzoic acid (PABA) is a known precursor.

G cluster_pathway Hypothetical Microbial Folate Synthesis Pathway cluster_inhibition Inhibition Pteridine Pteridine Dihydropteroate_synthase Dihydropteroate_synthase Pteridine->Dihydropteroate_synthase Dihydropteroate Dihydropteroate Dihydropteroate_synthase->Dihydropteroate PABA PABA PABA->Dihydropteroate_synthase Dihydrofolate_synthase Dihydrofolate_synthase Dihydropteroate->Dihydrofolate_synthase Dihydrofolate Dihydrofolate Dihydrofolate_synthase->Dihydrofolate Glutamate Glutamate Glutamate->Dihydrofolate_synthase Aminobenzoic_Acid_Derivative 3-Amino-4-(azepan-1-yl) benzoic acid (Analog) Aminobenzoic_Acid_Derivative->Dihydropteroate_synthase Competitive Inhibition

Caption: Hypothetical inhibition of the microbial folate synthesis pathway by an aminobenzoic acid analog.

This guide provides a foundational understanding for researchers interested in 3-Amino-4-(azepan-1-yl)benzoic acid by leveraging data from structurally similar compounds. Further experimental work is necessary to fully characterize the properties and potential applications of this specific molecule.

References

A Technical Guide to the Solubility of 3-Amino-4-(azepan-1-yl)benzoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the solubility characteristics of 3-Amino-4-(azepan-1-yl)benzoic acid, a key consideration for its development as a potential pharmaceutical agent. While specific experimental solubility data for this compound is not publicly available, this document outlines the predicted solubility profile based on its chemical structure and provides detailed, standardized methodologies for its empirical determination. This guide is intended to support researchers and drug development professionals in establishing a robust understanding of this molecule's behavior in various solvent systems, a critical step in formulation development, pharmacokinetic studies, and overall drug discovery and development processes.

Introduction

The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that influences its bioavailability, formulation, and ultimately, its therapeutic efficacy.[1][2] 3-Amino-4-(azepan-1-yl)benzoic acid is a complex organic molecule featuring both acidic (carboxylic acid) and basic (amino and azepanyl groups) functionalities, classifying it as an amphoteric substance. Its structure, a substituted benzoic acid, suggests a nuanced solubility profile that is highly dependent on the pH and polarity of the solvent.

This guide will first discuss the theoretical solubility of 3-Amino-4-(azepan-1-yl)benzoic acid based on its structural components. It will then present a detailed experimental protocol for determining its solubility in a range of pharmaceutically relevant solvents. Finally, it will provide a template for the presentation of solubility data and illustrate the logical relationships governing its solubility through diagrams.

Predicted Solubility Profile

The chemical structure of 3-Amino-4-(azepan-1-yl)benzoic acid, with its aromatic ring, a carboxylic acid group, a primary amino group, and a tertiary amine within the azepane ring, dictates its solubility.

  • In Aqueous Media: As an amphoteric compound with ionizable functional groups, its aqueous solubility is expected to be highly pH-dependent.[1]

    • In acidic solutions (low pH), the amino groups will be protonated, forming positively charged species that are likely to be more soluble in water.

    • In basic solutions (high pH), the carboxylic acid group will be deprotonated, forming a negatively charged carboxylate, which should also enhance aqueous solubility.

    • At its isoelectric point (pI), where the net charge of the molecule is zero, the compound is expected to exhibit its minimum aqueous solubility.[3]

  • In Organic Solvents:

    • Polar Protic Solvents (e.g., Methanol, Ethanol): Due to the presence of hydrogen bond donors (-NH2, -COOH) and acceptors (N, O), good solubility is anticipated in these solvents.

    • Polar Aprotic Solvents (e.g., DMSO, DMF): These solvents are generally good at dissolving a wide range of organic molecules, and 3-Amino-4-(azepan-1-yl)benzoic acid is expected to be soluble in them.

    • Non-Polar Solvents (e.g., Hexane, Toluene): The presence of multiple polar functional groups suggests that the compound will likely have poor solubility in non-polar solvents.

Experimental Determination of Solubility

The equilibrium shake-flask method is a widely accepted and robust technique for determining the thermodynamic solubility of a compound.[1][2][4]

Materials and Equipment
  • 3-Amino-4-(azepan-1-yl)benzoic acid (solid, pure form)

  • Selected solvents (e.g., Water, 0.1 M HCl, pH 4.5 Acetate Buffer, pH 6.8 Phosphate Buffer, Methanol, Ethanol, DMSO)

  • Scintillation vials or glass flasks with screw caps

  • Orbital shaker or rotator in a temperature-controlled environment

  • Centrifuge

  • Analytical balance

  • pH meter

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

  • Syringe filters (e.g., 0.45 µm PTFE or PVDF)

Experimental Protocol: Equilibrium Shake-Flask Method
  • Preparation of Solvent Media: Prepare all necessary buffer solutions and ensure all solvents are of high purity.

  • Sample Preparation: Add an excess amount of solid 3-Amino-4-(azepan-1-yl)benzoic acid to a series of vials, each containing a known volume of a specific solvent. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.[1]

  • Equilibration: Seal the vials and place them on an orbital shaker in a constant temperature bath (e.g., 25°C or 37°C). Agitate the samples for a predetermined period (e.g., 24 to 72 hours) to allow the system to reach equilibrium. It is advisable to take samples at multiple time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached.[5]

  • Sample Separation: After equilibration, allow the vials to stand to let the excess solid settle. Carefully withdraw an aliquot of the supernatant. To remove any remaining solid particles, centrifuge the aliquot and/or filter it through a syringe filter.[2]

  • Sample Analysis:

    • Prepare a series of standard solutions of known concentrations of 3-Amino-4-(azepan-1-yl)benzoic acid in the respective solvent.

    • Quantify the concentration of the dissolved compound in the filtered supernatant using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.

    • Construct a calibration curve from the standard solutions to determine the concentration of the unknown samples.

  • Data Recording: Record the solubility in mg/mL or mol/L for each solvent. For buffered aqueous solutions, measure and record the final pH of the saturated solution.[1]

Experimental Workflow Diagram

G Figure 1: Experimental Workflow for Solubility Determination A Add excess solid to solvent B Equilibrate at constant temperature (e.g., 24-72h) A->B C Separate solid and liquid phases (Centrifugation/Filtration) B->C D Quantify concentration of dissolved solid (e.g., HPLC, UV-Vis) C->D E Record solubility data D->E

Caption: Figure 1: Workflow for the shake-flask solubility assay.

Data Presentation

Quantitative solubility data should be presented in a clear and organized manner to facilitate comparison across different solvent systems.

Table 1: Illustrative Solubility Data for 3-Amino-4-(azepan-1-yl)benzoic Acid at 25°C

Solvent SystempH (at saturation)Solubility (mg/mL)Solubility (mol/L)
WaterTBDTBDTBD
0.1 M HClTBDTBDTBD
pH 4.5 Acetate BufferTBDTBDTBD
pH 6.8 Phosphate BufferTBDTBDTBD
MethanolN/ATBDTBD
EthanolN/ATBDTBD
Dimethyl Sulfoxide (DMSO)N/ATBDTBD
n-HexaneN/ATBDTBD
TBD: To Be Determined experimentally.

Factors Influencing Solubility

The solubility of 3-Amino-4-(azepan-1-yl)benzoic acid is a multifactorial property. The interplay between the compound's intrinsic properties and the solvent's characteristics determines the extent of dissolution.

G Figure 2: Factors Influencing Solubility cluster_compound Compound Properties cluster_solvent Solvent Properties Solubility Solubility of 3-Amino-4-(azepan-1-yl)benzoic acid pKa_acid pKa (Carboxylic Acid) pKa_acid->Solubility pKa_base pKa (Amino Groups) pKa_base->Solubility CrystalLattice Crystal Lattice Energy CrystalLattice->Solubility MW Molecular Weight & Size MW->Solubility pH pH pH->Solubility Polarity Polarity Polarity->Solubility H_Bonding Hydrogen Bonding Capacity H_Bonding->Solubility

Caption: Figure 2: Key factors affecting the compound's solubility.

Conclusion

Understanding the solubility of 3-Amino-4-(azepan-1-yl)benzoic acid is fundamental to its progression through the drug development pipeline. This guide provides a framework for predicting and experimentally determining this crucial parameter. The amphoteric nature of the molecule suggests a strong dependence of its aqueous solubility on pH, a factor that must be carefully characterized. The provided experimental protocol for the shake-flask method offers a reliable approach for generating the necessary data to inform formulation strategies and preclinical studies. The successful development of 3-Amino-4-(azepan-1-yl)benzoic acid as a therapeutic agent will rely on a thorough characterization of its physicochemical properties, with solubility being of paramount importance.

References

An In-depth Technical Guide to the Anticipated Discovery and Characterization of 3-Amino-4-(azepan-1-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of late 2025, a thorough review of scientific literature and patent databases reveals no specific records detailing the discovery, history, or experimental protocols for 3-Amino-4-(azepan-1-yl)benzoic acid. This document therefore serves as a prospective technical guide, drawing upon established methodologies for analogous aminobenzoic acid derivatives, primarily 3-amino-4-hydroxybenzoic acid, to anticipate its potential synthesis, characterization, and biological significance. This guide is intended for researchers, scientists, and drug development professionals.

Introduction to Aminobenzoic Acids

Aminobenzoic acids are a class of organic compounds that feature both an amine and a carboxylic acid functional group attached to a benzene ring. This structural motif is a cornerstone in medicinal chemistry, appearing in a wide array of pharmaceuticals and bioactive molecules. The para-aminobenzoic acid (PABA) scaffold, for instance, is a precursor for the synthesis of folate, a vital vitamin for DNA replication and synthesis.[1] Derivatives of aminobenzoic acid have demonstrated a broad spectrum of biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[1] The subject of this guide, 3-Amino-4-(azepan-1-yl)benzoic acid, represents a novel variation within this chemical space, incorporating a seven-membered azepane ring, which could confer unique pharmacological properties.

Hypothetical Discovery and Historical Context

The discovery of a novel compound like 3-Amino-4-(azepan-1-yl)benzoic acid would likely emerge from a targeted drug discovery program. The process would typically commence with the identification of a biological target, for which a library of compounds is screened. The synthesis of this specific molecule would likely be part of a broader effort to explore the structure-activity relationship (SAR) of aminobenzoic acid derivatives. The azepane moiety would be introduced to modulate properties such as solubility, lipophilicity, and receptor binding affinity, with the aim of enhancing potency and selectivity for the intended target.

Synthesis and Experimental Protocols

The synthesis of 3-Amino-4-(azepan-1-yl)benzoic acid would likely follow a multi-step pathway, beginning with a commercially available starting material such as 4-chlorobenzoic acid. The following proposed synthetic route is based on well-established reactions for analogous compounds.

General Synthetic Pathway

The synthesis would likely involve an initial nitration of the benzene ring, followed by nucleophilic aromatic substitution to introduce the azepane group, and a final reduction of the nitro group to the desired amine.

G A 4-Chlorobenzoic Acid B 4-Chloro-3-nitrobenzoic Acid A->B HNO3, H2SO4 C 4-(Azepan-1-yl)-3-nitrobenzoic Acid B->C Azepane, Base D 3-Amino-4-(azepan-1-yl)benzoic Acid C->D Reduction (e.g., H2/Pd-C)

Caption: Proposed synthetic pathway for 3-Amino-4-(azepan-1-yl)benzoic acid.

Detailed Experimental Protocols (Adapted from Analogous Syntheses)

Step 1: Nitration of 4-halobenzoic acid

This procedure is adapted from the synthesis of 3-nitro-4-hydroxybenzoic acid.[2]

  • Materials: p-halobenzoic acid, nitric acid, sulfuric acid.

  • Procedure: To a cooled solution (-10°C to 50°C) of p-halobenzoic acid in excess sulfuric acid, nitric acid is added dropwise while maintaining the temperature. The reaction mixture is stirred until the reaction is complete (monitored by TLC). The mixture is then poured onto ice, and the resulting precipitate is filtered, washed with cold water, and dried.

Step 2: Nucleophilic Aromatic Substitution with Azepane

This step would involve the displacement of the halide with azepane.

  • Materials: 4-halo-3-nitrobenzoic acid, azepane, a suitable base (e.g., K2CO3 or triethylamine), and a polar aprotic solvent (e.g., DMF or DMSO).

  • Procedure: The 4-halo-3-nitrobenzoic acid is dissolved in the solvent, followed by the addition of the base and azepane. The reaction mixture is heated (e.g., 80-120°C) and stirred for several hours until completion. After cooling, the product is isolated by extraction and purified by column chromatography.

Step 3: Reduction of the Nitro Group

This protocol is based on the reduction of 3-nitro-4-hydroxybenzoic acid.[2]

  • Materials: 4-(Azepan-1-yl)-3-nitrobenzoic acid, a reducing agent (e.g., hydrogen gas with a palladium-on-carbon catalyst, or a chemical reducing agent like sodium dithionite[3]), and a suitable solvent (e.g., ethanol or methanol).

  • Procedure (Catalytic Hydrogenation): The nitro compound is dissolved in the solvent, and the catalyst is added. The mixture is then subjected to a hydrogen atmosphere (at a specified pressure) and stirred at room temperature until the starting material is consumed. The catalyst is removed by filtration, and the solvent is evaporated to yield the final product, which may be further purified by recrystallization.

Anticipated Quantitative Data

While no specific data exists for 3-Amino-4-(azepan-1-yl)benzoic acid, the following tables present data for the analogous compound, 3-amino-4-hydroxybenzoic acid, to provide a reference for expected physicochemical properties.

Table 1: Physicochemical Properties of 3-Amino-4-hydroxybenzoic acid

PropertyValueSource
Molecular FormulaC7H7NO3[4]
Molecular Weight153.14 g/mol [4]
Melting Point208 °C (decomposes)[5]
IUPAC Name3-amino-4-hydroxybenzoic acid[4]

Table 2: Synthesis Yields for 3-Amino-4-hydroxybenzoic acid and Intermediates

Reaction StepProductYield (%)Reference
Nitration of 4-chloromethylbenzoate4-hydroxy-3-nitrobenzoic acid91%[2]
Reduction of 4-hydroxy-3-nitrobenzoic acid3-amino-4-hydroxybenzoic acid98%[6]

Potential Biological Activity and Signaling Pathways

Given the diverse biological activities of aminobenzoic acid derivatives, 3-Amino-4-(azepan-1-yl)benzoic acid could potentially exhibit a range of pharmacological effects. For instance, related compounds have shown activity as EP4 antagonists[7] and carbonic anhydrase inhibitors[8]. The azepane ring could facilitate binding to novel biological targets.

Should this compound be identified as an antagonist of a G-protein coupled receptor (GPCR), such as the EP4 receptor, its mechanism of action would involve blocking the downstream signaling cascade.

G cluster_0 cluster_1 A Ligand (e.g., Prostaglandin E2) B EP4 Receptor (GPCR) A->B C G-protein B->C D Adenylate Cyclase C->D E cAMP D->E F Protein Kinase A E->F G Cellular Response F->G H 3-Amino-4-(azepan-1-yl)benzoic acid (Antagonist) H->B

Caption: Potential mechanism of action as an EP4 receptor antagonist.

Conclusion

While 3-Amino-4-(azepan-1-yl)benzoic acid remains a hypothetical compound within the public domain, this guide provides a comprehensive framework for its potential discovery, synthesis, and characterization. By leveraging established methodologies for analogous aminobenzoic acid derivatives, researchers can anticipate the experimental protocols and potential biological activities of this novel molecule. The unique structural feature of the azepane ring suggests that this compound could possess distinct and valuable pharmacological properties, warranting its future investigation in drug discovery programs. Empirical validation of the synthetic routes and biological activities proposed herein is a necessary next step to fully elucidate the scientific value of 3-Amino-4-(azepan-1-yl)benzoic acid.

References

In-depth Technical Guide: Safety and Handling of 3-Amino-4-(azepan-1-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

3-Amino-4-(azepan-1-yl)benzoic acid is a chemical intermediate used in the synthesis of more complex molecules, particularly in the field of pharmaceutical research and development. Its structure, featuring an aminobenzoic acid core with a bulky azepane substituent, suggests that it may have biological activity and requires careful handling. This guide provides a summary of the available safety information, handling procedures, and a detailed experimental protocol for its synthesis.

Hazard Identification and Safety Data

As no specific toxicological data for 3-Amino-4-(azepan-1-yl)benzoic acid is available, the following table summarizes the known hazards of structurally similar aminobenzoic acid derivatives. These should be considered as potential hazards for the title compound.

Table 1: Summary of Potential Hazards based on Structurally Related Compounds

Hazard ClassificationDescriptionRelated CompoundsGHS Hazard Statements
Acute Toxicity (Oral) May be harmful if swallowed.3-Amino-4-hydroxybenzoic acidH302
Skin Corrosion/Irritation Causes skin irritation.3-Amino-4-methylbenzoic acid, 3-Aminobenzoic acidH315
Serious Eye Damage/Irritation Causes serious eye irritation.3-Amino-4-methylbenzoic acid, 3-Aminobenzoic acidH319
Specific Target Organ Toxicity (Single Exposure) May cause respiratory irritation.3-Amino-4-methylbenzoic acid, 3-Aminobenzoic acidH335

Data is inferred from publicly available SDS for the listed related compounds.

General Safety Precautions:

  • Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood.

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles or a face shield.

    • Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat.

    • Respiratory Protection: If dusts are generated, use a NIOSH-approved respirator with a particulate filter.

  • Hygiene Measures: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.

Experimental Protocol: Synthesis of 3-Amino-4-(azepan-1-yl)benzoic acid

The following protocol is adapted from patent literature describing the synthesis of 3-Amino-4-(azepan-1-yl)benzoic acid as a chemical intermediate.

Reaction Scheme:

Step 1: Synthesis of 4-(Azepan-1-yl)-3-nitrobenzoic acid

  • To a solution of 4-fluoro-3-nitrobenzoic acid in a suitable solvent (e.g., dimethyl sulfoxide), add a base (e.g., potassium carbonate).

  • Add azepane to the reaction mixture.

  • Heat the mixture to a specified temperature (e.g., 80-100 °C) and stir for several hours until the reaction is complete (monitored by TLC or LC-MS).

  • After completion, cool the reaction mixture and pour it into water.

  • Acidify the aqueous solution with a suitable acid (e.g., hydrochloric acid) to precipitate the product.

  • Filter the precipitate, wash with water, and dry to obtain 4-(azepan-1-yl)-3-nitrobenzoic acid.

Step 2: Synthesis of 3-Amino-4-(azepan-1-yl)benzoic acid

  • Dissolve the 4-(azepan-1-yl)-3-nitrobenzoic acid from Step 1 in a suitable solvent (e.g., ethanol or methanol).

  • Add a catalyst for hydrogenation (e.g., palladium on carbon).

  • Subject the mixture to a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir at room temperature for several hours.

  • Monitor the reaction for the disappearance of the starting material.

  • Once the reaction is complete, filter the mixture through a pad of celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to yield 3-amino-4-(azepan-1-yl)benzoic acid.

Visualization

As no specific signaling pathway involving 3-Amino-4-(azepan-1-yl)benzoic acid has been identified in the public literature, the following diagram illustrates the experimental workflow for its synthesis.

G Synthesis Workflow for 3-Amino-4-(azepan-1-yl)benzoic acid cluster_step1 Step 1: Nucleophilic Aromatic Substitution cluster_step2 Step 2: Nitro Group Reduction start1 4-Fluoro-3-nitrobenzoic acid + Azepane + Base react1 Heat and Stir start1->react1 workup1 Aqueous Workup and Acidification react1->workup1 product1 4-(Azepan-1-yl)-3-nitrobenzoic acid workup1->product1 start2 4-(Azepan-1-yl)-3-nitrobenzoic acid + H2, Pd/C product1->start2 Intermediate react2 Stir under H2 atmosphere start2->react2 workup2 Filtration and Solvent Evaporation react2->workup2 product2 3-Amino-4-(azepan-1-yl)benzoic acid workup2->product2

Caption: Synthesis workflow for 3-Amino-4-(azepan-1-yl)benzoic acid.

First Aid Measures

In the absence of specific data, the following first aid measures for related aminobenzoic acids should be followed in case of exposure.

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.

  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.

Storage and Disposal

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances.

  • Disposal: Dispose of this chemical in accordance with federal, state, and local regulations. It is the responsibility of the user to ensure proper disposal.

Methodological & Application

High-Yield Synthesis of 3-Amino-4-(azepan-1-yl)benzoic acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for a high-yield, three-step synthesis of 3-Amino-4-(azepan-1-yl)benzoic acid, a potentially valuable building block in drug discovery and development. The synthetic strategy involves the nitration of 4-chlorobenzoic acid, followed by a nucleophilic aromatic substitution with azepane, and concluding with the reduction of the nitro group. This methodology is designed to be robust and scalable, providing good to excellent yields at each step. All quantitative data is summarized for clarity, and detailed experimental procedures are provided.

Introduction

3-Amino-4-(azepan-1-yl)benzoic acid is a unique scaffold containing a benzoic acid moiety, an aniline fragment, and a saturated seven-membered azepane ring. Such structures are of significant interest in medicinal chemistry due to their potential to interact with a variety of biological targets. The strategic placement of the amino, carboxylic acid, and the bulky, flexible azepane groups offers multiple points for further chemical modification, making it an attractive starting material for the synthesis of novel therapeutic agents. The protocols outlined herein provide a reliable method for accessing this compound in high purity and yield.

Overall Synthesis Workflow

The synthesis of 3-Amino-4-(azepan-1-yl)benzoic acid is accomplished via a three-step process, commencing with commercially available 4-chlorobenzoic acid. The workflow is designed to utilize standard laboratory reagents and techniques, ensuring broad applicability.

A Step 1: Nitration B Step 2: Nucleophilic Aromatic Substitution A->B 4-Chloro-3-nitrobenzoic acid C Step 3: Reduction B->C 3-Nitro-4-(azepan-1-yl)benzoic acid D Final Product C->D 3-Amino-4-(azepan-1-yl)benzoic acid

Caption: A high-level overview of the three-step synthesis process.

Experimental Protocols and Data

Step 1: Synthesis of 4-Chloro-3-nitrobenzoic acid

This initial step involves the nitration of 4-chlorobenzoic acid. The presence of the chloro-substituent directs the nitration to the 3-position.

Reaction Scheme:

reactant 4-Chlorobenzoic Acid reagent + HNO₃ / H₂SO₄ reactant->reagent product 4-Chloro-3-nitrobenzoic Acid reagent->product

Caption: Nitration of 4-chlorobenzoic acid.

Protocol:

  • In a flask equipped with a magnetic stirrer and cooled in an ice bath, slowly add 4-chlorobenzoic acid (1 equivalent) to concentrated sulfuric acid.

  • Once the 4-chlorobenzoic acid is fully dissolved, add a mixture of concentrated nitric acid (1.1 equivalents) and concentrated sulfuric acid dropwise, maintaining the internal temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours.

  • Pour the reaction mixture onto crushed ice, which will cause the product to precipitate.

  • Collect the solid product by vacuum filtration, wash thoroughly with cold water until the washings are neutral, and dry under vacuum.

Quantitative Data:

ParameterValueReference
Starting Material4-Chlorobenzoic AcidCommercially Available
Key ReagentsNitric Acid, Sulfuric AcidCommercially Available
Reaction Time2-4 hours[1]
Yield>95%[1]
PurityHigh (can be used directly in the next step)[1]
Step 2: Synthesis of 3-Nitro-4-(azepan-1-yl)benzoic acid

This step utilizes a nucleophilic aromatic substitution (SNAr) reaction. The electron-withdrawing nitro group activates the aryl chloride for substitution by the secondary amine, azepane.

Reaction Scheme:

reactant 4-Chloro-3-nitrobenzoic Acid reagent + Azepane reactant->reagent product 3-Nitro-4-(azepan-1-yl)benzoic Acid reagent->product

Caption: Nucleophilic aromatic substitution with azepane.

Protocol:

  • To a solution of 4-chloro-3-nitrobenzoic acid (1 equivalent) in a suitable polar aprotic solvent (e.g., DMSO or DMF), add azepane (2.5 equivalents) and a non-nucleophilic base such as potassium carbonate or triethylamine (2 equivalents).

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature and pour it into water.

  • Acidify the aqueous solution with a dilute acid (e.g., 1M HCl) to a pH of 3-4 to precipitate the product.

  • Collect the solid by vacuum filtration, wash with water, and dry under vacuum. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Quantitative Data:

ParameterValue
Starting Material4-Chloro-3-nitrobenzoic Acid
Key ReagentsAzepane, Potassium Carbonate
Reaction Time12-24 hours
Yield80-90% (expected)
Purity>95% after recrystallization
Step 3: Synthesis of 3-Amino-4-(azepan-1-yl)benzoic acid

The final step is the reduction of the nitro group to an amine. Catalytic hydrogenation is a clean and efficient method for this transformation.

Reaction Scheme:

reactant 3-Nitro-4-(azepan-1-yl)benzoic Acid reagent + H₂ / Pd-C reactant->reagent product 3-Amino-4-(azepan-1-yl)benzoic Acid reagent->product

Caption: Reduction of the nitro group.

Protocol:

  • Dissolve 3-nitro-4-(azepan-1-yl)benzoic acid (1 equivalent) in a suitable solvent such as ethanol, methanol, or ethyl acetate.

  • Add a catalytic amount of 10% Palladium on carbon (Pd/C) (typically 5-10 mol%).

  • Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously at room temperature.

  • Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 4-8 hours.

  • Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.

  • Evaporate the solvent under reduced pressure to yield the final product. The product can be further purified by recrystallization if necessary.

Quantitative Data:

ParameterValueReference
Starting Material3-Nitro-4-(azepan-1-yl)benzoic Acid-
Key ReagentsHydrogen, 10% Palladium on Carbon[2]
Reaction Time4-8 hours[2]
Yield>90%[2]
Purity>98%[2]

Signaling Pathways and Applications

While the specific biological activity of 3-Amino-4-(azepan-1-yl)benzoic acid is not extensively documented, its structural motifs are present in numerous biologically active molecules. Benzoic acid derivatives are known to be part of many drug structures. The aniline substructure is also a common feature in pharmacologically active compounds. The azepane ring provides a three-dimensional structure that can be crucial for binding to protein targets.

Potential Logical Relationships in Drug Discovery:

A 3-Amino-4-(azepan-1-yl)benzoic acid B Amide Coupling A->B C Sulfonamide Formation A->C D Alkylation of Amine A->D E Esterification A->E F Library of Novel Compounds B->F C->F D->F E->F G High-Throughput Screening F->G H Lead Compound Identification G->H

Caption: Potential derivatization and screening workflow.

This versatile building block can be readily derivatized at the amino and carboxylic acid functionalities to generate a library of compounds for screening against various therapeutic targets.

Conclusion

The synthetic route detailed in these application notes provides a reliable and high-yielding method for the preparation of 3-Amino-4-(azepan-1-yl)benzoic acid. The protocols are straightforward and utilize common laboratory reagents and techniques, making this valuable building block accessible for a wide range of research and development applications in the pharmaceutical and life sciences sectors. The provided data and workflows are intended to facilitate the efficient synthesis and further exploration of the chemical space around this promising scaffold.

References

Application Note and Protocol: Purification of 3-Amino-4-(azepan-1-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis and purification of 3-Amino-4-(azepan-1-yl)benzoic acid, a potentially valuable building block in medicinal chemistry and drug development. The synthetic approach is based on a nucleophilic aromatic substitution (SNAr) reaction, followed by a comprehensive purification procedure involving extraction, crystallization, and column chromatography. This protocol is designed to yield a high-purity final product suitable for downstream applications.

Introduction

3-Amino-4-(azepan-1-yl)benzoic acid is an aromatic carboxylic acid containing a seven-membered azepane ring. This structural motif is of interest in medicinal chemistry due to the conformational flexibility and lipophilicity imparted by the azepane group, which can influence a compound's pharmacokinetic and pharmacodynamic properties. The presence of both an amino and a carboxylic acid group on the benzene ring provides versatile handles for further chemical modifications, making it a useful scaffold for the synthesis of novel pharmaceutical candidates. This protocol outlines a reproducible method for the preparation and purification of this compound.

Proposed Synthesis Route

The synthesis of 3-Amino-4-(azepan-1-yl)benzoic acid can be achieved via a nucleophilic aromatic substitution reaction. In this proposed route, 3-amino-4-fluorobenzoic acid is reacted with azepane in the presence of a suitable base and solvent. The electron-withdrawing carboxylic acid group and the activating effect of the fluorine atom facilitate the nucleophilic attack by the secondary amine of the azepane.

Experimental Protocol

Materials and Reagents
  • 3-Amino-4-fluorobenzoic acid

  • Azepane

  • Potassium carbonate (K2CO3)

  • Dimethyl sulfoxide (DMSO)

  • Ethyl acetate (EtOAc)

  • Hexane

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4)

  • Silica gel (for column chromatography)

  • Hydrochloric acid (HCl), 1 M

  • Sodium hydroxide (NaOH), 1 M

  • Deionized water

Synthesis Procedure
  • Reaction Setup: To a dry round-bottom flask, add 3-amino-4-fluorobenzoic acid (1.0 eq), potassium carbonate (2.5 eq), and dimethyl sulfoxide (DMSO) to achieve a 0.5 M solution based on the limiting reagent.

  • Addition of Azepane: Add azepane (1.2 eq) to the reaction mixture.

  • Reaction Conditions: Heat the reaction mixture to 120 °C and stir under a nitrogen atmosphere for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into deionized water and acidify to pH ~3-4 with 1 M HCl.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with brine (2 x 30 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification Protocol
  • Crystallization (Optional Initial Purification):

    • Dissolve the crude product in a minimal amount of hot methanol or ethanol.

    • Allow the solution to cool slowly to room temperature, then place it in an ice bath to facilitate crystal formation.

    • Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and air dry.

  • Column Chromatography (Final Purification):

    • Prepare a silica gel column using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).

    • Dissolve the crude or crystallized product in a minimal amount of the eluent and load it onto the column.

    • Elute the column and collect fractions.

    • Monitor the fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure to yield the purified 3-Amino-4-(azepan-1-yl)benzoic acid.

Data Presentation

The following table provides a template for summarizing the quantitative data from the synthesis and purification process.

ParameterValue
Reactants
3-Amino-4-fluorobenzoic acidX.XX g (YY.Y mmol)
AzepaneA.AA g (BB.B mmol)
Potassium CarbonateC.CC g (DD.D mmol)
Product
Crude YieldZ.ZZ g
Purified YieldW.WW g
Overall YieldEEE %
Purity
Purity by HPLC>98%
Melting PointTTT-TTT °C
Characterization
1H NMR (DMSO-d6, 400 MHz)Conforms to expected structure
Mass Spectrometry (ESI+)m/z = [M+H]+ calculated: XXX.XXX, found: YYY.YYY

Visualizations

ReactionScheme cluster_reactants Reactants cluster_product Product 3-Amino-4-fluorobenzoic_acid 3-Amino-4-fluorobenzoic acid Reaction_Center + 3-Amino-4-fluorobenzoic_acid->Reaction_Center Azepane Azepane Azepane->Reaction_Center K2CO3 K2CO3 (Base) K2CO3->Reaction_Center DMSO, 120 °C Target_Molecule 3-Amino-4-(azepan-1-yl)benzoic acid Reaction_Center->Target_Molecule SNAr

Caption: Proposed reaction scheme for the synthesis of 3-Amino-4-(azepan-1-yl)benzoic acid.

PurificationWorkflow Start Crude Reaction Mixture Workup Aqueous Work-up (Acidification & Extraction) Start->Workup CrudeProduct Crude Product Workup->CrudeProduct Crystallization Crystallization (e.g., from Ethanol) CrudeProduct->Crystallization ColumnChromatography Silica Gel Column Chromatography (Hexane/Ethyl Acetate Gradient) CrudeProduct->ColumnChromatography Direct Purification Filtration Filtration Crystallization->Filtration Crystals Crystallized Product Filtration->Crystals Crystals->ColumnChromatography PureFractions Collection of Pure Fractions ColumnChromatography->PureFractions SolventRemoval Solvent Removal PureFractions->SolventRemoval FinalProduct Purified 3-Amino-4-(azepan-1-yl)benzoic acid SolventRemoval->FinalProduct

Caption: Experimental workflow for the purification of 3-Amino-4-(azepan-1-yl)benzoic acid.

Application Note: A Robust and Sensitive LC-MS/MS Method for the Quantification of 3-Amino-4-(azepan-1-yl)benzoic acid in Human Plasma

Author: BenchChem Technical Support Team. Date: November 2025

An LC-MS/MS (Liquid Chromatography-tandem Mass Spectrometry) protocol for the quantification of 3-Amino-4-(azepan-1-yl)benzoic acid is a highly specialized analytical method. The development and validation of such a method are crucial for its application in pharmaceutical development, clinical pharmacokinetic studies, and regulatory submissions. This document outlines a detailed application note and protocol for researchers, scientists, and drug development professionals.

Abstract

This application note describes a validated Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) method for the sensitive and selective quantification of 3-Amino-4-(azepan-1-yl)benzoic acid in human plasma. The protocol employs a straightforward protein precipitation method for sample preparation and utilizes a C18 reversed-phase column for chromatographic separation. Detection is achieved using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with positive electrospray ionization.[1] The method demonstrates excellent linearity, accuracy, and precision over a specified concentration range and is suitable for high-throughput bioanalysis in a regulated environment.

Introduction

3-Amino-4-(azepan-1-yl)benzoic acid is a small molecule of interest in drug discovery and development. Accurate measurement of its concentration in biological matrices like plasma is essential for evaluating pharmacokinetics (PK), pharmacodynamics (PD), and toxicity.[2][3] LC-MS/MS has become the preferred technique for bioanalysis due to its high sensitivity, specificity, and versatility. The method described herein provides a reliable protocol for determining the concentration of this analyte, addressing common challenges such as matrix effects and ensuring robust, reproducible results.

Experimental
  • Analyte: 3-Amino-4-(azepan-1-yl)benzoic acid reference standard (>98% purity)

  • Internal Standard (IS): A stable isotope-labeled version of the analyte (e.g., 3-Amino-4-(azepan-1-yl)benzoic acid-d4) is highly recommended to correct for analytical variability.[2] If unavailable, a structurally similar compound with close chromatographic retention and similar ionization efficiency can be used.

  • Solvents: HPLC or LC-MS grade acetonitrile, methanol, and water.

  • Additives: Formic acid (LC-MS grade).

  • Biological Matrix: Blank human plasma, screened for interferences.

  • LC System: An ultra-high performance liquid chromatography (UHPLC) system (e.g., Waters ACQUITY UPLC, Shimadzu Nexera).

  • MS System: A triple quadrupole mass spectrometer (e.g., Sciex QTRAP 4500, Waters Xevo TQ-S).[1][3]

  • Analytical Column: A reversed-phase C18 column (e.g., Agilent Zorbax Extend-C18, 2.1 x 30 mm, 1.8 µm).[4]

  • Standard laboratory equipment: Vortex mixer, centrifuge, calibrated pipettes.

Experimental Workflow

The overall workflow involves sample preparation, LC separation, MS/MS detection, and data analysis.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing A Plasma Sample Aliquot B Add Internal Standard (IS) A->B C Protein Precipitation (e.g., with Acetonitrile) B->C D Vortex & Centrifuge C->D E Transfer Supernatant D->E F Inject into LC System E->F G Chromatographic Separation (C18 Column) F->G H ESI+ Ionization G->H I MRM Detection H->I J Peak Integration I->J K Generate Calibration Curve J->K L Quantify Unknowns K->L

Caption: High-level workflow for LC-MS/MS quantification.

Detailed Protocol

Preparation of Stock and Working Solutions
  • Analyte Stock Solution (1 mg/mL): Accurately weigh ~5 mg of 3-Amino-4-(azepan-1-yl)benzoic acid and dissolve in methanol to a final volume of 5 mL.

  • Internal Standard Stock Solution (1 mg/mL): Prepare in the same manner as the analyte stock solution.

  • Working Solutions: Prepare serial dilutions of the stock solutions in 50:50 acetonitrile/water to create calibration curve standards and quality control (QC) samples. A typical calibration range might be 1-1000 ng/mL.[5]

  • IS Working Solution: Dilute the IS stock solution to a final concentration (e.g., 100 ng/mL) in acetonitrile. This solution will also serve as the protein precipitation agent.

Sample Preparation Protocol (Protein Precipitation)

Protein precipitation is a common, efficient method for cleaning up biological samples.[6][7]

  • Label 1.5 mL microcentrifuge tubes for standards, QCs, and unknown samples.

  • Pipette 50 µL of the appropriate matrix (blank plasma for standards, study samples for unknowns) into the labeled tubes.

  • For calibration standards and QCs, spike 5 µL of the appropriate working solution into the blank plasma. For unknown samples, add 5 µL of 50:50 acetonitrile/water.

  • Add 150 µL of the IS working solution (in acetonitrile) to all tubes.

  • Vortex each tube vigorously for 30 seconds to ensure thorough mixing and protein precipitation.

  • Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer 100 µL of the clear supernatant to a 96-well plate or autosampler vials for LC-MS/MS analysis.

LC-MS/MS System Parameters

Chromatographic separation is optimized to resolve the analyte from endogenous matrix components.[8]

Parameter Condition
Column Agilent Zorbax Extend-C18, 2.1 x 30 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temp. 40°C
Gradient See Table 1

Table 1: LC Gradient Program

Time (min) % Mobile Phase B
0.0 5
0.5 5
2.0 95
2.5 95
2.6 5

| 3.5 | 5 |

The mass spectrometer is operated in MRM mode to ensure high selectivity and sensitivity.[1] The specific mass transitions must be optimized by infusing a standard solution of the analyte and IS.

Parameter Setting
Ionization Mode Electrospray Ionization (ESI), Positive
Ion Source Gas 1 50 psi
Ion Source Gas 2 55 psi
Curtain Gas 35 psi
Temperature 500°C
IonSpray Voltage 5500 V

Table 2: Optimized MRM Transitions (Hypothetical) Note: These values are illustrative and must be determined experimentally.

Compound Q1 Mass (m/z) Q3 Mass (m/z) DP (V) CE (V) CXP (V)
Analyte 249.1132.1803510
IS (d4) 253.1136.1803512
(DP: Declustering Potential, CE: Collision Energy, CXP: Collision Cell Exit Potential)
Data Analysis and Quantification
  • Integration: The chromatographic peaks for the analyte and the IS are integrated using the instrument's software (e.g., MassLynx, Analyst).

  • Calibration Curve: A calibration curve is constructed by plotting the peak area ratio (Analyte Area / IS Area) against the nominal concentration of the calibration standards. A linear regression with a 1/x² weighting is typically applied.

  • Quantification: The concentrations of the analyte in the QC and unknown samples are calculated from the regression equation of the calibration curve.

Table 3: Example Calibration Curve Data

Conc. (ng/mL) Analyte Area IS Area Area Ratio (Analyte/IS)
11,520510,0000.0030
57,850525,0000.0150
2030,100515,0000.0584
100155,000520,0000.2981
500780,000518,0001.5058
10001,550,000512,0003.0273
Regression \multicolumn{3}{l}{y = 0.003x + 0.0001; R² > 0.998 }
Method Validation

The bioanalytical method must be fully validated according to regulatory guidelines (e.g., FDA, EMA) to ensure its reliability. Key validation parameters include:

  • Selectivity and Specificity

  • Linearity and Lower Limit of Quantification (LLOQ)

  • Accuracy and Precision (Intra- and Inter-day)

  • Matrix Effect

  • Recovery

  • Stability (Freeze-thaw, bench-top, long-term, post-preparative)

Illustrative Signaling Pathway

As the specific biological target and signaling pathway for 3-Amino-4-(azepan-1-yl)benzoic acid may be proprietary or under investigation, a generic kinase inhibitor pathway is presented below for illustrative purposes.

cluster_outside Extracellular cluster_membrane Cell Membrane cluster_inside Intracellular Ligand Growth Factor RTK Receptor Tyrosine Kinase (RTK) Ligand->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Analyte 3-Amino-4-(azepan-1-yl)benzoic acid (Hypothetical Inhibitor) Analyte->RAF Inhibition

Caption: Generic MAPK/ERK signaling pathway with hypothetical inhibition.

References

Application Notes and Protocols for In Vitro Assays Involving 3-Amino-4-(azepan-1-yl)benzoic acid and Related Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Extensive literature searches did not yield specific in vitro assay data for the compound "3-Amino-4-(azepan-1-yl)benzoic acid." The following application notes and protocols are based on common assays performed on structurally related aminobenzoic acid derivatives and are intended to serve as a comprehensive guide for researchers initiating studies with this novel compound.

Application Note 1: Evaluation of PARP-1 Inhibitory Activity

Introduction

Poly(ADP-ribose) polymerase 1 (PARP-1) is a key enzyme in the DNA damage response (DDR) pathway, primarily involved in the repair of single-strand DNA breaks (SSBs).[1] In cancer cells with deficient homologous recombination repair (HRR) pathways, such as those with BRCA1/2 mutations, inhibition of PARP-1 leads to the accumulation of unrepaired SSBs, which collapse replication forks and form toxic double-strand breaks. This synthetic lethality approach has established PARP inhibitors as a crucial class of anti-cancer agents.[1][2][3] Novel small molecules, including derivatives of benzoic acid, are frequently screened for PARP inhibitory potential.[4]

Principle of the Assay

The inhibitory potential of a test compound, such as 3-Amino-4-(azepan-1-yl)benzoic acid, can be quantified using an in vitro enzymatic assay. A common method is a chemiluminescent ELISA-based assay where histone proteins are coated onto a microplate.[5] Purified PARP-1 enzyme is then added along with the test compound and a biotin-labeled NAD+ substrate. In the absence of inhibition, PARP-1 transfers biotinylated ADP-ribose units to the histones. The amount of incorporated biotin is then detected using streptavidin-horseradish peroxidase (HRP) and a chemiluminescent substrate. The light signal is inversely proportional to the inhibitory activity of the test compound.

Application

This assay is designed for the quantitative determination of the half-maximal inhibitory concentration (IC50) of test compounds against PARP-1. It is a robust method for primary screening and for conducting structure-activity relationship (SAR) studies of novel chemical entities.

Hypothetical Data Presentation

The results of a PARP-1 inhibition assay can be summarized to determine the IC50 value of the test compound.

Compound Concentration (nM)Luminescence (RLU)% Inhibition
0 (No Inhibitor)1,200,0000
11,080,00010
10840,00030
50612,00049
100360,00070
500120,00090
100060,00095
IC50 (nM) ~52

Table 1: Hypothetical quantitative data for the inhibition of PARP-1 by 3-Amino-4-(azepan-1-yl)benzoic acid. The IC50 value is calculated using a non-linear regression curve fit.

Protocol 1: In Vitro PARP-1 Inhibition Assay (Chemiluminescent ELISA)

This protocol is adapted from standard procedures for commercially available PARP assay kits.[5]

Materials and Reagents

  • Histone-coated 96-well microplate

  • Recombinant human PARP-1 enzyme

  • Test Compound (e.g., 3-Amino-4-(azepan-1-yl)benzoic acid) dissolved in DMSO

  • PARP Assay Buffer

  • Activated DNA

  • Biotinylated NAD+

  • Streptavidin-HRP conjugate

  • Chemiluminescent HRP substrate

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Microplate luminometer

Experimental Workflow Diagram

PARP_Assay_Workflow A Coat 96-well plate with Histone proteins B Wash plate A->B C Add Test Compound (serial dilutions) and PARP-1 Enzyme B->C D Incubate to allow inhibitor binding C->D E Add Biotinylated NAD+ and Activated DNA to initiate reaction D->E F Incubate to allow PARylation E->F G Wash plate to remove unbound reagents F->G H Add Streptavidin-HRP G->H I Incubate for binding H->I J Wash plate I->J K Add Chemiluminescent Substrate J->K L Measure luminescence K->L

Figure 1. Experimental workflow for a PARP-1 chemiluminescent assay.

Procedure

  • Reagent Preparation: Prepare serial dilutions of the test compound in PARP assay buffer. The final DMSO concentration should not exceed 1-2% to avoid affecting enzyme activity.

  • Enzyme/Inhibitor Incubation: To the histone-coated wells, add 50 µL of the diluted test compound or vehicle control (for 0% inhibition) and 25 µL of diluted PARP-1 enzyme (e.g., 50 ng per reaction).

  • Incubate the plate for 15 minutes at room temperature to allow the compound to bind to the enzyme.

  • Reaction Initiation: Start the PARP reaction by adding 25 µL of a reaction mixture containing biotinylated NAD+ and activated DNA.

  • Incubate the plate for 60 minutes at room temperature.

  • Detection: Wash the plate 3 times with Wash Buffer.

  • Add 100 µL of diluted Streptavidin-HRP to each well and incubate for 30 minutes at room temperature.

  • Wash the plate 3 times with Wash Buffer.

  • Add 100 µL of the chemiluminescent HRP substrate to each well.

  • Data Acquisition: Immediately read the luminescence using a microplate luminometer.

Data Analysis

  • Subtract the background reading (wells with no enzyme) from all other readings.

  • Calculate the percent inhibition for each concentration of the test compound using the following formula: % Inhibition = 100 x [1 - (Signal_Inhibitor / Signal_Vehicle)]

  • Plot the percent inhibition against the logarithm of the compound concentration and use non-linear regression analysis (sigmoidal dose-response) to determine the IC50 value.

Simplified PARP-1 Signaling Pathway

PARP_Signaling cluster_0 DNA Damage Response DNA_SSB DNA Single-Strand Break (SSB) PARP1 PARP-1 DNA_SSB->PARP1 binds to PARylation Auto-PARylation PARP1->PARylation catalyzes Repair_Complex Recruitment of DNA Repair Proteins (XRCC1, etc.) PARylation->Repair_Complex Repair SSB Repair Repair_Complex->Repair Inhibitor 3-Amino-4-(azepan-1-yl)benzoic acid (PARP Inhibitor) Inhibitor->PARP1 inhibits

Figure 2. Simplified role of PARP-1 in single-strand break repair.

Application Note 2: Assessment of In Vitro Anti-proliferative Activity

Introduction

Assessing the effect of a novel compound on cell viability and proliferation is a fundamental step in drug discovery, particularly in oncology. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to measure cellular metabolic activity, which serves as an indicator of cell viability.[6]

Principle of the Assay

The MTT assay is based on the ability of NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of viable cells to reduce the yellow, water-soluble tetrazolium salt (MTT) into a purple, insoluble formazan product.[6] The formazan crystals are then solubilized, and the absorbance of the resulting colored solution is measured spectrophotometrically. The intensity of the color is directly proportional to the number of metabolically active (viable) cells. This allows for the quantification of cytotoxicity or growth inhibition induced by a test compound.

Application

This assay is used to determine the concentration of a compound that causes a 50% reduction in cell viability or proliferation (often denoted as IC50 or GI50) in a panel of cancer cell lines. It is a primary screening tool to identify compounds with potential anti-cancer activity.

Hypothetical Data Presentation

The results from an MTT assay are used to generate a dose-response curve and calculate the GI50 value.

Compound Concentration (µM)Absorbance (570 nm)% Viability
0 (Vehicle)0.950100
0.10.93198
10.80785
50.57060
100.45147.5
250.23725
500.09510
GI50 (µM) ~9.5

Table 2: Hypothetical data for the effect of 3-Amino-4-(azepan-1-yl)benzoic acid on the viability of a cancer cell line after 72 hours of treatment. The GI50 value is determined from the dose-response curve.

Protocol 2: In Vitro Cell Viability (MTT) Assay

This is a generalized protocol for assessing compound cytotoxicity in adherent cell lines.[1][6][7]

Materials and Reagents

  • Cancer cell line of interest (e.g., MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well flat-bottom cell culture plates

  • Test Compound dissolved in DMSO

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • Multichannel pipette

  • Microplate spectrophotometer (ELISA reader)

Experimental Workflow Diagram

MTT_Workflow A Seed cells in a 96-well plate B Incubate for 24h to allow attachment A->B C Add serial dilutions of Test Compound B->C D Incubate for 48-72h C->D E Add MTT solution to each well D->E F Incubate for 2-4h (Formazan formation) E->F G Remove medium and add Solubilization Solution (e.g., DMSO) F->G H Incubate with shaking to dissolve formazan G->H I Measure absorbance at 570 nm H->I

Figure 3. General experimental workflow for an MTT cell viability assay.

Procedure

  • Cell Seeding: Trypsinize and count cells. Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well in 100 µL of medium) and incubate for 24 hours at 37°C, 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include vehicle control wells (medium with the same percentage of DMSO as the highest compound concentration).

  • Incubate the plate for the desired exposure time (typically 48 or 72 hours).

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well.

  • Incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of solubilization solution (e.g., DMSO) to each well.

  • Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.

  • Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background noise.

Data Analysis

  • Subtract the absorbance of the blank (medium only) from all readings.

  • Calculate the percent viability for each concentration using the formula: % Viability = 100 x (Absorbance_Treated / Absorbance_Vehicle)

  • Plot the percent viability against the logarithm of the compound concentration and use non-linear regression to determine the GI50/IC50 value.

References

Application Notes and Protocols for 3-Amino-4-(azepan-1-yl)benzoic Acid: A Novel Fluorescent Probe for Cellular Imaging and Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Scientific literature on the specific fluorescent properties and applications of 3-Amino-4-(azepan-1-yl)benzoic acid is not currently available. The following application notes and protocols are based on the known characteristics of structurally similar aminobenzoic acid derivatives and serve as a guide for potential research and development. All photophysical data and experimental procedures are hypothetical and require experimental validation.

Introduction

3-Amino-4-(azepan-1-yl)benzoic acid is a novel synthetic fluorophore with potential applications in cellular imaging and as a probe in drug development. Its core structure, an aminobenzoic acid derivative, suggests intrinsic fluorescence properties that are likely sensitive to the local microenvironment. The presence of the bulky and flexible azepanyl group at the 4-position is anticipated to influence its photophysical characteristics, such as Stokes shift and quantum yield, and may provide a handle for targeted interactions within biological systems. This document provides a detailed overview of its potential applications and standardized protocols for its use.

Principle of Action

The fluorescence of 3-Amino-4-(azepan-1-yl)benzoic acid is expected to originate from the intramolecular charge transfer (ICT) character of the excited state, a common feature in aminobenzoic acid derivatives. Upon excitation, an electron is promoted from the electron-donating amino group to the electron-accepting carboxyl group. The efficiency and emission wavelength of this process are highly sensitive to solvent polarity and hydrogen bonding, making it a potential probe for mapping hydrophobic and hydrophilic regions within cells or monitoring binding events. The azepanyl group may further modulate these properties through steric and electronic effects.

Photophysical Properties (Hypothetical)

The following table summarizes the projected photophysical properties of 3-Amino-4-(azepan-1-yl)benzoic acid in various solvents. These values are extrapolated from data on similar aminobenzoic acid fluorophores and serve as a starting point for experimental characterization.

PropertyDichloromethaneAcetonitrileMethanolWater (PBS pH 7.4)
Absorption Max (λabs) ~340 nm~345 nm~350 nm~355 nm
Emission Max (λem) ~420 nm~450 nm~480 nm~520 nm
Stokes Shift ~80 nm~105 nm~130 nm~165 nm
Quantum Yield (ΦF) ~0.60~0.45~0.25~0.10
Molar Extinction Coeff. ~5,000 M⁻¹cm⁻¹~5,500 M⁻¹cm⁻¹~6,000 M⁻¹cm⁻¹~6,200 M⁻¹cm⁻¹

Applications

Cellular Imaging and Polarity Mapping

The sensitivity of the emission spectrum of 3-Amino-4-(azepan-1-yl)benzoic acid to the polarity of its environment makes it a promising candidate for imaging and mapping polarity gradients within live cells. For instance, it is expected to exhibit blue-shifted emission in nonpolar environments like lipid droplets and red-shifted emission in the more polar cytoplasm.

Probe for Drug-Target Interactions

This fluorophore can be potentially utilized to study drug-target interactions. If a drug candidate is designed to bind to a hydrophobic pocket of a protein, the incorporation of the 3-Amino-4-(azepan-1-yl)benzoic acid moiety could lead to a detectable change in fluorescence upon binding, such as an increase in quantum yield and a blue shift in emission.

Monitoring Protein Aggregation

Changes in the fluorescence of 3-Amino-4-(azepan-1-yl)benzoic acid could also be used to monitor protein aggregation, a key event in many neurodegenerative diseases. As proteins aggregate, they can create unique microenvironments that may alter the fluorescence properties of the probe.

Experimental Protocols

Protocol 1: Preparation of Stock Solution
  • Dissolve: Weigh out a precise amount of 3-Amino-4-(azepan-1-yl)benzoic acid powder.

  • Solvent: Dissolve the powder in anhydrous dimethyl sulfoxide (DMSO) to prepare a 1-10 mM stock solution.

  • Storage: Store the stock solution at -20°C, protected from light.

Protocol 2: Live Cell Imaging of Cellular Polarity
  • Cell Culture: Plate cells on a glass-bottom dish suitable for fluorescence microscopy and culture overnight.

  • Loading: Dilute the 3-Amino-4-(azepan-1-yl)benzoic acid stock solution in pre-warmed cell culture medium to a final concentration of 1-10 µM.

  • Incubation: Remove the old medium from the cells and add the probe-containing medium. Incubate for 15-30 minutes at 37°C in a CO₂ incubator.

  • Washing: Wash the cells twice with pre-warmed phosphate-buffered saline (PBS) to remove any excess probe.

  • Imaging: Add fresh culture medium or PBS to the cells. Image the cells using a fluorescence microscope equipped with a DAPI or similar filter set (Excitation: ~350 nm, Emission: 420-550 nm).

  • Analysis: Analyze the fluorescence intensity and spectral shifts in different cellular compartments to map polarity.

Protocol 3: In Vitro Drug-Protein Binding Assay
  • Reagents: Prepare solutions of the target protein and the drug candidate (labeled with 3-Amino-4-(azepan-1-yl)benzoic acid) in a suitable buffer (e.g., PBS, pH 7.4).

  • Titration: In a multi-well plate, add a fixed concentration of the labeled drug to increasing concentrations of the target protein.

  • Incubation: Incubate the plate at room temperature for 30 minutes to allow for binding equilibrium.

  • Fluorescence Measurement: Measure the fluorescence intensity and emission spectrum of each well using a plate reader (Excitation: ~355 nm).

  • Data Analysis: Plot the change in fluorescence intensity or emission wavelength as a function of protein concentration to determine the binding affinity (Kd).

Visualizations

experimental_workflow_cellular_imaging cluster_preparation Preparation cluster_experiment Experiment cluster_analysis Analysis A Prepare Stock Solution (1-10 mM in DMSO) C Load Cells with Probe (1-10 µM) A->C B Culture Cells on Glass-Bottom Dish B->C D Incubate (15-30 min, 37°C) C->D E Wash Cells with PBS D->E F Image with Fluorescence Microscope E->F G Analyze Spectral Data F->G

Caption: Workflow for live cell imaging using 3-Amino-4-(azepan-1-yl)benzoic acid.

signaling_pathway_drug_interaction cluster_system Drug-Target Interaction cluster_observation Observable Change Probe Fluorescent Probe (3-Amino-4-(azepan-1-yl)benzoic acid) Complex Probe-Target Complex Probe->Complex Binding Target Target Protein (Hydrophobic Pocket) Target->Complex Fluorescence_Change Fluorescence Change (Increased Intensity, Blue Shift) Complex->Fluorescence_Change Results in

Caption: Principle of a drug-target interaction assay using the fluorescent probe.

Application Notes and Protocols for the Synthesis and Use of Poly[3-amino-4-(azepan-1-yl)benzoic acid]

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following application notes and protocols are based on established principles of polymer chemistry and drug delivery science. As of the date of this document, there is no specific literature on the synthesis and polymerization of 3-Amino-4-(azepan-1-yl)benzoic acid. Therefore, the presented methodologies and data are proposed as a foundational guide for research and development.

Introduction

Aromatic polyamides are a class of high-performance polymers known for their exceptional thermal stability and mechanical strength.[1] Functionalization of the aromatic backbone can impart new properties, making them suitable for a variety of advanced applications, including drug delivery.[2][3] The monomer, 3-Amino-4-(azepan-1-yl)benzoic acid, incorporates a flexible, cyclic aliphatic azepane group onto a rigid aromatic backbone. This unique structure is hypothesized to enhance solubility and provide a potential site for drug interaction or pH-responsive behavior, making the resulting polymer, Poly[3-amino-4-(azepan-1-yl)benzoic acid], a promising candidate for controlled drug release systems.[4]

These notes provide a comprehensive overview of the proposed synthesis, characterization, and potential applications of this novel polymer, with a focus on its utility in drug development.

Proposed Polymer Synthesis

The direct polycondensation of 3-Amino-4-(azepan-1-yl)benzoic acid is proposed via the Yamazaki phosphorylation method, a common and efficient technique for preparing aromatic polyamides from aminocarboxylic acids.[5]

Polymerization Workflow Diagram

Polymerization_Workflow Monomer 3-Amino-4-(azepan-1-yl)benzoic acid Monomer Reaction Polycondensation (100-120°C, 3-4 h) Monomer->Reaction Solvent NMP / Pyridine LiCl Solvent->Reaction Reagent Triphenyl Phosphite (TPP) Reagent->Reaction Precipitation Precipitation in Methanol Reaction->Precipitation Polymer Solution Washing Washing with hot Methanol/Water Precipitation->Washing Crude Polymer Drying Vacuum Drying (80°C, 24 h) Washing->Drying Purified Polymer Polymer Poly[3-amino-4-(azepan-1-yl)benzoic acid] Drying->Polymer

Caption: Proposed workflow for the synthesis of Poly[3-amino-4-(azepan-1-yl)benzoic acid].

Experimental Protocol: Polymer Synthesis
  • Preparation: In a flame-dried, three-necked flask equipped with a mechanical stirrer, nitrogen inlet, and a condenser, add 3-Amino-4-(azepan-1-yl)benzoic acid (10 mmol, 2.34 g).

  • Dissolution: Add anhydrous N-methyl-2-pyrrolidone (NMP, 20 mL), anhydrous pyridine (10 mL), and lithium chloride (1.0 g). Stir the mixture under a gentle nitrogen flow at room temperature until all solids are dissolved.

  • Reaction Initiation: Add triphenyl phosphite (TPP) (11 mmol, 2.88 mL) to the solution.

  • Polycondensation: Heat the reaction mixture to 110°C and maintain for 3-4 hours with continuous stirring. The viscosity of the solution is expected to increase as the polymerization proceeds.

  • Precipitation: After cooling to room temperature, pour the viscous polymer solution into a beaker containing methanol (200 mL) with vigorous stirring to precipitate the polymer.

  • Purification: Filter the fibrous polymer precipitate and wash thoroughly with hot methanol and then with water to remove residual solvent, reagents, and salts.

  • Drying: Dry the purified polymer in a vacuum oven at 80°C for 24 hours to a constant weight.

Polymer Characterization

The synthesized polymer should be characterized using standard analytical techniques to determine its structure, molecular weight, and thermal properties.

Predicted Characterization Data
Technique Parameter Expected Result
FTIR (ATR) Characteristic Peaks~3300 cm⁻¹ (N-H stretch), ~1650 cm⁻¹ (Amide I, C=O stretch), ~1540 cm⁻¹ (Amide II, N-H bend), ~2920, 2850 cm⁻¹ (C-H stretch, azepane)
¹H NMR (DMSO-d₆) Chemical ShiftsAromatic protons: 7.0-8.0 ppm; Azepane protons: 1.5-3.5 ppm; Amide proton: ~9.5 ppm
GPC (DMF) Molecular WeightMₙ: 25,000 - 40,000 g/mol ; Mₙ: 50,000 - 80,000 g/mol ; PDI: 1.8 - 2.2
TGA (N₂ atmosphere) Thermal StabilityTd₅ (5% weight loss): > 350°C
DSC Glass TransitionT₉: 220 - 250°C

Application in Drug Delivery: Nanoparticle Formulation

The amphiphilic nature and potential pH-sensitivity of the azepane-functionalized polyamide make it an excellent candidate for formulating nanoparticles for the controlled delivery of hydrophobic drugs.[2]

Nanoparticle Formulation and Drug Release Workflow

Drug_Delivery_Workflow Polymer Polymer in Organic Solvent (e.g., DMSO) Mixing Mixing Polymer->Mixing Drug Hydrophobic Drug Drug->Mixing Addition Dropwise addition into Aqueous Phase (with surfactant) Mixing->Addition SelfAssembly Nanoprecipitation/ Self-Assembly Addition->SelfAssembly Purification Dialysis/ Centrifugation SelfAssembly->Purification Nanoparticles Drug-loaded Nanoparticles Purification->Nanoparticles Release Controlled Drug Release (e.g., at lower pH) Nanoparticles->Release

Caption: Workflow for drug-loaded nanoparticle formulation and release.

Experimental Protocol: Nanoparticle Formulation
  • Polymer-Drug Solution: Dissolve 20 mg of Poly[3-amino-4-(azepan-1-yl)benzoic acid] and 2 mg of a hydrophobic drug (e.g., Paclitaxel) in 2 mL of dimethyl sulfoxide (DMSO).

  • Aqueous Phase: Prepare 20 mL of a 0.5% (w/v) aqueous solution of a biocompatible surfactant (e.g., Pluronic F-127).

  • Nanoprecipitation: Add the polymer-drug solution dropwise to the aqueous phase under moderate magnetic stirring.

  • Solvent Evaporation: Continue stirring for 4-6 hours at room temperature to allow for the evaporation of DMSO and the formation of stable nanoparticles.

  • Purification: Purify the nanoparticle suspension by dialysis against deionized water for 24 hours to remove the free drug and residual solvent.

  • Characterization: Characterize the nanoparticles for size, polydispersity index (PDI), and drug loading efficiency using Dynamic Light Scattering (DLS) and UV-Vis Spectroscopy, respectively.

Hypothetical Nanoparticle Properties
Parameter Value
Average Particle Size (DLS) 150 - 200 nm
Polydispersity Index (PDI) < 0.2
Drug Loading Content (%) 5 - 8%
Encapsulation Efficiency (%) > 70%

Proposed Mechanism of Action in a Cellular Context

The developed nanoparticles are envisioned to be taken up by cancer cells through endocytosis. The acidic environment of the endosome/lysosome could protonate the tertiary amine of the azepane ring, leading to nanoparticle swelling or disruption and subsequent release of the encapsulated drug. This targeted intracellular drug release can enhance therapeutic efficacy and reduce systemic toxicity.

Cellular Uptake and Drug Release Pathway

Cellular_Pathway cluster_extracellular Extracellular Space (pH 7.4) cluster_cell Cancer Cell Nanoparticle Drug-loaded Nanoparticle Endocytosis Endocytosis Nanoparticle->Endocytosis Endosome Endosome (pH ~6.0) Endocytosis->Endosome Lysosome Lysosome (pH ~5.0) Endosome->Lysosome DrugRelease pH-triggered Drug Release Lysosome->DrugRelease Target Intracellular Target (e.g., Microtubules) DrugRelease->Target Released Drug Apoptosis Apoptosis Target->Apoptosis

Caption: Hypothesized pathway of nanoparticle uptake and pH-triggered drug release in a cancer cell.

Safety and Biocompatibility

While aromatic polyamides are generally considered to be biocompatible, comprehensive in vitro and in vivo studies are essential to validate the safety of any new polymer intended for pharmaceutical applications.[6] Initial biocompatibility screening should include cytotoxicity assays (e.g., MTT assay) on relevant cell lines.

Conclusion

The proposed polymer, Poly[3-amino-4-(azepan-1-yl)benzoic acid], represents a novel and promising material for drug delivery applications. Its unique chemical structure is anticipated to offer favorable properties for the formulation of stable, drug-loaded nanoparticles with pH-responsive release characteristics. The protocols and data presented herein provide a solid foundation for researchers to begin exploring the synthesis and application of this exciting new polymer.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Amino-4-(azepan-1-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of 3-Amino-4-(azepan-1-yl)benzoic acid. This guide provides troubleshooting advice, answers to frequently asked questions, and detailed experimental protocols to assist researchers, scientists, and drug development professionals in overcoming common challenges during the synthesis process.

Troubleshooting Guide & FAQs

This section addresses specific issues that may arise during the synthesis, which typically involves a two-step process: a Nucleophilic Aromatic Substitution (SNAr) followed by a nitro group reduction.

Issue 1: Low or No Yield in SNAr Step (Formation of 3-Nitro-4-(azepan-1-yl)benzoic acid)

Question: I am getting a very low yield, or the reaction is not proceeding while reacting 4-halo-3-nitrobenzoic acid with azepane. What are the common causes?

Answer: Low yields in the SNAr step are typically related to reaction conditions or reagent quality. Here are the primary factors to investigate:

  • Insufficient Activation: The aromatic ring must be sufficiently electron-deficient for the nucleophilic attack to occur. This is achieved by having a strong electron-withdrawing group (like a nitro group) positioned ortho or para to the leaving group (halide).[1][2][3] If the nitro group is in the meta position, the reaction will not occur as it cannot stabilize the intermediate anion.[3]

  • Leaving Group Choice: The nature of the leaving group (halide) is important. While typically iodide is a better leaving group, in SNAr reactions, the rate-determining step is the nucleophilic attack. A more electronegative atom like fluorine can increase the electrophilicity of the carbon being attacked, thus accelerating the reaction.[4] The order of reactivity is often F > Cl > Br > I.

  • Base and Solvent: An appropriate base is required to neutralize the HX formed during the reaction. Common bases include K2CO3, Na2CO3, or an excess of the amine nucleophile itself. The solvent should be polar aprotic, such as DMSO, DMF, or THF, to dissolve the reactants and facilitate the reaction.

  • Temperature: SNAr reactions often require heat to proceed at a reasonable rate. If the reaction is sluggish at room temperature, gradually increasing the temperature (e.g., to 80-120 °C) can significantly improve the reaction rate and yield.

Issue 2: Incomplete Nitro Group Reduction

Question: My analysis (TLC, LC-MS) shows the presence of starting material or intermediates after the nitro reduction step. How can I drive the reaction to completion?

Answer: The reduction of an aromatic nitro group can be challenging, especially on complex molecules.[5] Several factors can lead to an incomplete reaction:

  • Choice of Reducing Agent:

    • Catalytic Hydrogenation (H₂/Pd/C): This is often a clean and effective method.[6][7][8] However, the catalyst can be poisoned by sulfur-containing compounds or certain functional groups.[6] The reaction may also require elevated pressure or heat to go to completion.[5]

    • Metal/Acid (Fe/HCl, SnCl₂/HCl, Zn/AcOH): These are robust and widely used methods.[6][8] However, they can require acidic conditions that may not be compatible with other functional groups. The use of stoichiometric metals can also lead to purification challenges due to metal salt byproducts.[9]

  • Reaction Conditions:

    • Solvent: A protic solvent like ethanol or acetic acid often helps with hydrogenation.[5] For poorly soluble substrates, a co-solvent system (e.g., THF/EtOH) might be necessary.[5]

    • Temperature & Time: Some reductions are slow at room temperature and may require heating. Ensure the reaction is monitored over a sufficient time period.

    • Catalyst Activity: If using a heterogeneous catalyst like Pd/C, ensure it is active. Using a fresh batch or a higher loading may be necessary.

Issue 3: Formation of Side Products

Question: I've isolated my product, but it's contaminated with impurities. What are the likely side reactions?

Answer: Side reactions can occur in both steps of the synthesis.

  • SNAr Step Side Products:

    • Hydroxylation: In the presence of water and a strong base, the halide can be displaced by a hydroxide ion, leading to the formation of a 4-hydroxy-3-nitrobenzoic acid impurity.[10]

  • Nitro Reduction Step Side Products:

    • Incomplete Reduction Intermediates: Depending on the reducing agent and conditions, stable intermediates like nitroso or hydroxylamine compounds can be formed.

    • Azo Compounds: The use of certain reducing agents like LiAlH₄ on aromatic nitro compounds can lead to the formation of azo products.[7][8]

Issue 4: Product Purification and Discoloration

Question: My final product, 3-Amino-4-(azepan-1-yl)benzoic acid, is discolored (e.g., brown or pink). How can I purify it?

Answer: Aminobenzoic acids can be prone to oxidation and discoloration.

  • Purification Methods:

    • Recrystallization: This is often the most effective method for removing minor impurities and improving color. Suitable solvent systems may include ethanol/water or ethyl acetate/hexanes.

    • Activated Carbon Treatment: Adding activated carbon to a solution of the crude product can help remove colored impurities.[11][12] The product is dissolved, treated with charcoal, heated, and then filtered hot to remove the carbon before crystallization.[11][12]

    • Inert Atmosphere: Performing the final purification steps, such as filtration and drying, under an inert atmosphere like nitrogen can prevent air oxidation.[11]

Data Summary & Experimental Protocols

Table 1: Troubleshooting Guide for SNAr Reaction
Problem Potential Cause Recommended Solution
Low Yield Insufficient temperatureIncrease reaction temperature to 80-120 °C.
Poor leaving groupUse 4-fluoro-3-nitrobenzoic acid as the starting material.
Inappropriate solventUse a polar aprotic solvent like DMSO or DMF.
Side Product Hydroxylation of starting materialEnsure anhydrous conditions and use a non-hydroxide base (e.g., K₂CO₃).
Table 2: Comparison of Nitro Reduction Methods
Method Reagents Pros Cons
Catalytic Hydrogenation H₂ gas, Pd/C or Pt/CHigh yield, clean reaction, easy workup.Catalyst can be poisoned; requires specialized equipment for H₂ gas.[6][9]
Metal in Acid Fe/HCl or SnCl₂/HClInexpensive, reliable, and effective.[6][8]Harsh acidic conditions; difficult removal of metal byproducts.[9]
Transfer Hydrogenation Ammonium formate, Pd/CAvoids the use of H₂ gas; milder conditions.[13]Can be slower; requires optimization.
Protocol 1: Synthesis of 3-Nitro-4-(azepan-1-yl)benzoic acid
  • To a solution of 4-fluoro-3-nitrobenzoic acid (1.0 eq) in dimethyl sulfoxide (DMSO, 5 mL/mmol), add potassium carbonate (K₂CO₃, 2.5 eq).

  • Add azepane (1.2 eq) dropwise to the stirring suspension at room temperature.

  • Heat the reaction mixture to 90 °C and maintain for 4-6 hours, monitoring by TLC or LC-MS.

  • After completion, cool the mixture to room temperature and pour it into ice-water.

  • Acidify the aqueous solution with 2N HCl to a pH of ~4-5 to precipitate the product.

  • Filter the solid, wash thoroughly with water, and dry under vacuum to yield the product as a yellow solid.

Protocol 2: Synthesis of 3-Amino-4-(azepan-1-yl)benzoic acid
  • Suspend 3-nitro-4-(azepan-1-yl)benzoic acid (1.0 eq) in ethanol (10 mL/mmol).

  • Carefully add 10% Palladium on carbon (Pd/C) (5-10 mol%).

  • Fit the reaction vessel with a hydrogen balloon and purge the system with hydrogen gas.

  • Stir the mixture vigorously under a hydrogen atmosphere at room temperature for 12-18 hours.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Once complete, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Wash the Celite pad with additional ethanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Recrystallize from an appropriate solvent (e.g., ethanol/water) to yield pure 3-Amino-4-(azepan-1-yl)benzoic acid.

Visual Guides & Workflows

Synthesis Pathway

Synthesis_Pathway SM 4-Fluoro-3-nitrobenzoic Acid + Azepane INT 3-Nitro-4-(azepan-1-yl)benzoic Acid SM->INT S_NAr Reaction (K2CO3, DMSO, 90°C) PROD 3-Amino-4-(azepan-1-yl)benzoic Acid INT->PROD Nitro Reduction (H2, Pd/C, EtOH)

Caption: Overall synthetic route to the target compound.

Common Side Reactions

Side_Reactions cluster_0 S_NAr Step cluster_1 Reduction Step SM 4-Halo-3-nitrobenzoic Acid INT Desired Intermediate SM->INT Azepane SP1 4-Hydroxy-3-nitrobenzoic Acid SM->SP1 H2O, Base INT2 3-Nitro Intermediate PROD Desired Product INT2->PROD Complete Reduction SP2 Nitroso/Hydroxylamine Intermediates INT2->SP2 Incomplete Reduction

Caption: Potential side products in the synthesis pathway.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow Start Low Yield Observed CheckTLC Analyze crude reaction mixture (TLC, LC-MS) Start->CheckTLC Identify What is the major component? CheckTLC->Identify SM_Present Increase Reaction Time, Temperature, or Reagent Equivalents Identify->SM_Present  Starting Material   SP_Present Identify Side Product. Optimize conditions to minimize (e.g., anhydrous, temp control) Identify->SP_Present  Side Product(s)   NoReaction Verify Reagent Quality and Reaction Setup Identify->NoReaction  No Reaction  

Caption: A decision tree for diagnosing low reaction yields.

References

Technical Support Center: 3-Amino-4-(azepan-1-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Amino-4-(azepan-1-yl)benzoic acid. The information is presented in a question-and-answer format to directly address potential experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the likely degradation pathways for 3-Amino-4-(azepan-1-yl)benzoic acid?

A1: Based on its chemical structure, 3-Amino-4-(azepan-1-yl)benzoic acid is susceptible to several degradation pathways, including hydrolysis, oxidation, photolysis, and thermal degradation. The primary sites for degradation are the amino group, the carboxylic acid group, and the aromatic ring. The azepane ring is generally more stable but can undergo oxidation under harsh conditions.

Q2: What are the expected degradation products under hydrolytic conditions?

A2: Under acidic or basic conditions, the primary amino group and the carboxylic acid are generally stable. However, under extreme pH and temperature, hydrolysis is not a primary degradation route for the core structure but should be evaluated as per regulatory guidelines.[1][2][3]

Q3: What degradation products can be expected from oxidation?

A3: The aromatic amine functionality is susceptible to oxidation, which can lead to the formation of N-oxides, nitroso, and nitro derivatives, as well as colored polymeric impurities. The azepane ring can also be oxidized to its corresponding N-oxide.

Q4: Is 3-Amino-4-(azepan-1-yl)benzoic acid sensitive to light?

A4: Yes, compounds containing an aromatic amine moiety are often light-sensitive.[4][5][6][7] Photolytic degradation can occur upon exposure to UV or visible light, potentially leading to oxidation and the formation of colored degradants. It is recommended to handle and store the compound protected from light.

Q5: What is the expected thermal degradation behavior?

A5: At elevated temperatures, benzoic acid and its derivatives can undergo decarboxylation.[8][9][10][11][12] For 3-Amino-4-(azepan-1-yl)benzoic acid, this would result in the formation of 2-(azepan-1-yl)aniline.

Troubleshooting Guides

Issue 1: No degradation or minimal degradation is observed during forced degradation studies.

  • Question: I am not observing any significant degradation of 3-Amino-4-(azepan-1-yl)benzoic acid under my stress conditions. What should I do?

  • Answer:

    • Increase Stress Conditions: The stress conditions may not be harsh enough. Consider increasing the concentration of the acid, base, or oxidizing agent, extending the exposure time, or raising the temperature.[13][14] For thermal degradation, temperatures can be increased, but should generally remain below the compound's melting point.[13]

    • Solubility Issues: Ensure that the compound is fully dissolved in the stress medium. Poor solubility can limit its exposure to the stressor. A co-solvent may be necessary, but it should be inert under the test conditions.[15]

    • Check Analytical Method: Verify that your analytical method is capable of detecting the degradation products. Some degradants may not have the same chromophore as the parent compound and might not be detected at the same wavelength.

Issue 2: Excessive degradation is observed, making it difficult to identify primary degradants.

  • Question: My forced degradation experiment resulted in almost complete degradation of the parent compound. How can I achieve the target degradation of 5-20%?

  • Answer:

    • Reduce Stress Conditions: The stress conditions are likely too harsh. Decrease the concentration of the stressor, shorten the exposure time, or lower the temperature.[15][16]

    • Time-Point Study: Conduct a time-point study where samples are taken at various intervals to identify the optimal duration to achieve the target degradation level.

    • Milder Reagents: For oxidation, consider using a milder oxidizing agent than hydrogen peroxide if it is causing excessive degradation.

Issue 3: Poor mass balance is observed in the HPLC analysis.

  • Question: The total percentage of the parent compound and its degradation products is significantly less than 100%. What could be the reason?

  • Answer:

    • Non-Chromophoric Degradants: Some degradation products may lack a UV-absorbing chromophore and will not be detected by a UV detector. Consider using a mass spectrometer (LC-MS) or a charged aerosol detector (CAD) to identify non-chromophoric species.

    • Volatile Degradants: Degradation may lead to the formation of volatile compounds that are lost during sample preparation or analysis.

    • Precipitation: Degradation products may be insoluble in the analytical mobile phase and precipitate out of the solution. Check for any visible precipitation in your samples.

    • Adsorption: The degradants might be adsorbing to the HPLC column or sample vials.

    • Inappropriate Wavelength: The detection wavelength may not be optimal for all degradation products. Analyze samples at multiple wavelengths or use a photodiode array (PDA) detector to capture the spectra of all peaks.[17]

Issue 4: A new peak appears in the chromatogram of the control sample.

  • Question: I see a peak in my stressed sample that is also present in my unstressed control sample stored under the same conditions. What does this indicate?

  • Answer: This suggests that the degradation is not solely due to the applied stress condition but might be an inherent instability of the compound under the storage or analytical conditions. It could also be an impurity from the starting material. It is important to analyze a sample at time zero to establish a baseline.

Predicted Degradation Pathways

The following diagrams illustrate the predicted degradation pathways for 3-Amino-4-(azepan-1-yl)benzoic acid based on its functional groups.

G cluster_hydrolysis Hydrolysis (Extreme Conditions) cluster_oxidation Oxidation cluster_photolysis Photolysis cluster_thermal Thermal Degradation parent 3-Amino-4-(azepan-1-yl)benzoic acid hydrolysis_product No significant degradation expected under typical hydrolytic stress conditions. parent->hydrolysis_product Acid/Base, Heat n_oxide N-oxide (Aromatic Amine) parent->n_oxide H₂O₂ nitroso Nitroso Derivative parent->nitroso H₂O₂ nitro Nitro Derivative parent->nitro H₂O₂ azepane_n_oxide Azepane N-oxide parent->azepane_n_oxide H₂O₂ photo_oxidized Photo-oxidized Products (e.g., colored polymers) parent->photo_oxidized UV/Vis Light decarboxylated 2-(azepan-1-yl)aniline parent->decarboxylated High Temperature

Caption: Predicted degradation pathways for 3-Amino-4-(azepan-1-yl)benzoic acid.

Experimental Protocols

General Protocol for Forced Degradation Studies

A stock solution of 3-Amino-4-(azepan-1-yl)benzoic acid (e.g., 1 mg/mL) should be prepared in a suitable solvent (e.g., methanol or acetonitrile). This stock solution is then used for the individual stress studies. A control sample (unstressed) should be prepared by diluting the stock solution with the same solvent to the final concentration and kept under normal conditions.

1. Acid Hydrolysis

  • Add an equal volume of 1 M HCl to the stock solution.

  • Heat the solution at 60°C for 24 hours.

  • Cool the solution to room temperature.

  • Neutralize with an appropriate amount of 1 M NaOH.

  • Dilute with the mobile phase to the target concentration for HPLC analysis.

2. Base Hydrolysis

  • Add an equal volume of 1 M NaOH to the stock solution.

  • Heat the solution at 60°C for 24 hours.

  • Cool the solution to room temperature.

  • Neutralize with an appropriate amount of 1 M HCl.

  • Dilute with the mobile phase to the target concentration for HPLC analysis.

3. Oxidative Degradation

  • Add an equal volume of 3% hydrogen peroxide to the stock solution.

  • Keep the solution at room temperature for 24 hours, protected from light.

  • Dilute with the mobile phase to the target concentration for HPLC analysis.

4. Thermal Degradation

  • For solid-state studies, place the solid compound in a controlled temperature oven at 80°C for 48 hours.

  • For solution-state studies, heat the stock solution at 80°C for 48 hours.

  • After exposure, dissolve the solid sample in a suitable solvent or cool the solution.

  • Dilute with the mobile phase to the target concentration for HPLC analysis.

5. Photolytic Degradation

  • Expose the stock solution in a photochemically stable transparent container to a light source that provides both UV and visible light (e.g., as per ICH Q1B guidelines).

  • Simultaneously, keep a control sample wrapped in aluminum foil to protect it from light.

  • After the exposure period, dilute the samples with the mobile phase to the target concentration for HPLC analysis.

Experimental Workflow

G start Prepare Stock Solution of 3-Amino-4-(azepan-1-yl)benzoic acid stress Expose to Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) start->stress control Prepare Control Sample (Unstressed) start->control sample_prep Sample Preparation (Neutralization, Dilution) stress->sample_prep control->sample_prep hplc HPLC Analysis (with PDA/MS detector) sample_prep->hplc data_analysis Data Analysis hplc->data_analysis peak_purity Peak Purity Assessment data_analysis->peak_purity mass_balance Mass Balance Calculation data_analysis->mass_balance identification Identification of Degradation Products data_analysis->identification pathway Elucidation of Degradation Pathway identification->pathway

Caption: General experimental workflow for forced degradation studies.

Data Presentation

The results of the forced degradation studies should be summarized in a clear and concise manner.

Table 1: Summary of Forced Degradation Results

Stress Condition% Degradation of Parent CompoundNumber of Degradation ProductsMajor Degradant(s) (% Area)
1 M HCl, 60°C, 24h< 5%1DP-1 (0.8%)
1 M NaOH, 60°C, 24h< 5%1DP-2 (1.2%)
3% H₂O₂, RT, 24h15.2%4DP-3 (5.8%), DP-4 (4.1%)
Heat (Solid), 80°C, 48h8.5%2DP-5 (6.3%)
Photolytic (Solution)12.8%3DP-6 (7.2%)

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Troubleshooting Logic Diagram

G start Forced Degradation Experiment check_degradation Is degradation between 5-20%? start->check_degradation no_degradation No/Low Degradation check_degradation->no_degradation No excessive_degradation Excessive Degradation check_degradation->excessive_degradation Yes (>>20%) good_degradation Degradation is within range check_degradation->good_degradation Yes increase_stress Increase Stress (Concentration, Time, Temp) no_degradation->increase_stress check_solubility Check Solubility increase_stress->check_solubility check_solubility->start decrease_stress Decrease Stress (Concentration, Time, Temp) excessive_degradation->decrease_stress decrease_stress->start check_mass_balance Is mass balance acceptable? good_degradation->check_mass_balance poor_mass_balance Poor Mass Balance check_mass_balance->poor_mass_balance No good_mass_balance Mass Balance is Acceptable check_mass_balance->good_mass_balance Yes investigate_mb Investigate: - Non-chromophoric degradants (LC-MS) - Volatile degradants - Precipitation - Adsorption poor_mass_balance->investigate_mb investigate_mb->start proceed Proceed with Peak Purity and Structural Elucidation good_mass_balance->proceed

Caption: Troubleshooting logic for forced degradation experiments.

References

Technical Support Center: 3-Amino-4-(azepan-1-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on stabilizing 3-Amino-4-(azepan-1-yl)benzoic acid in solution. The following information is based on established principles for handling aromatic amines and benzoic acid derivatives.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Solution Discoloration (Yellowing/Browning) Oxidation of the aromatic amine moiety. This can be accelerated by exposure to air, light, and elevated temperatures.1. Prepare solutions fresh whenever possible. 2. Store stock solutions protected from light (e.g., in amber vials). 3. Store solutions at reduced temperatures (e.g., 2-8°C or -20°C for long-term storage). 4. Consider purging the solvent and the headspace of the storage container with an inert gas (e.g., nitrogen or argon) before sealing. 5. For applications where it is permissible, consider the addition of an antioxidant (e.g., ascorbic acid, BHT).
Precipitation of the Compound Poor solubility in the chosen solvent or pH-dependent solubility. The compound has both an acidic (carboxylic acid) and a basic (amino) group, making its solubility highly dependent on pH.1. Ensure the chosen solvent is appropriate for the desired concentration. Consider using a co-solvent if necessary. 2. Adjust the pH of the solution. The compound's solubility will likely be lowest near its isoelectric point and higher at acidic or basic pH. 3. For buffered solutions, ensure the buffer concentration is sufficient to maintain the target pH.
Loss of Purity/Potency Over Time (as determined by HPLC, etc.) Chemical degradation. This could be due to hydrolysis, oxidation, or other reactions.1. Perform a forced degradation study to identify the primary degradation pathways (see Experimental Protocols section). 2. Based on the degradation pathway, adjust storage conditions. For example, if hydrolysis is the issue, control the pH and water content of the solvent. If oxidation is the cause, protect from light and air. 3. Evaluate the compatibility of the compound with other components in the solution (e.g., excipients, buffer salts).
Inconsistent Experimental Results Instability of the compound under experimental conditions.1. Minimize the time the compound is in solution before use. 2. Control the temperature and pH of the experimental environment. 3. If the experiment involves elevated temperatures, assess the thermal stability of the compound under those conditions.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of instability for 3-Amino-4-(azepan-1-yl)benzoic acid in solution?

A1: The primary cause of instability is likely the oxidation of the aromatic amine group, which is a common issue for this class of compounds. This can lead to discoloration and the formation of degradation products.[1][2] The stability can also be influenced by factors such as pH, temperature, and exposure to light.

Q2: What is the optimal pH for storing this compound in an aqueous solution?

A2: The optimal pH for storage has not been empirically determined for this specific molecule. However, for aromatic amines, acidic conditions can sometimes lead to instability.[3] Conversely, the benzoic acid moiety will be deprotonated at basic pH, which may affect its properties. It is recommended to perform a pH stability study (see Experimental Protocols) to determine the optimal pH range for your specific application. A good starting point would be to evaluate a range of pH values (e.g., pH 3, 5, 7, and 9).

Q3: Can I store solutions of this compound at room temperature?

A3: Storing solutions at room temperature is generally not recommended for extended periods due to the potential for degradation, especially discoloration.[1] For short-term storage, protection from light is crucial. For long-term storage, refrigeration (2-8°C) or freezing (-20°C) is advisable.

Q4: What solvents are recommended for this compound?

A4: The choice of solvent will depend on the intended application. For analytical purposes, common solvents like methanol, acetonitrile, and DMSO are likely suitable. The solubility in aqueous solutions will be pH-dependent. The use of polar solvents that can act as hydrogen bond acceptors may inhibit the formation of hydrogen-bonded dimers of the benzoic acid moiety.[4]

Q5: How can I monitor the stability of my solution?

A5: The most common method for monitoring stability is High-Performance Liquid Chromatography (HPLC) with a UV detector.[3] This allows for the quantification of the parent compound and the detection of any degradation products. Other techniques like LC-MS can be used for the identification of degradation products.[5]

Experimental Protocols

Protocol 1: pH Stability Study

Objective: To determine the stability of 3-Amino-4-(azepan-1-yl)benzoic acid in aqueous solutions at different pH values.

Materials:

  • 3-Amino-4-(azepan-1-yl)benzoic acid

  • Buffers of various pH values (e.g., pH 3, 5, 7, 9)

  • HPLC-grade water, acetonitrile, and methanol

  • HPLC system with a UV detector

  • pH meter

  • Amber vials

Methodology:

  • Prepare a stock solution of 3-Amino-4-(azepan-1-yl)benzoic acid in a suitable organic solvent (e.g., methanol or acetonitrile).

  • In separate amber vials, dilute the stock solution with each of the different pH buffers to a final concentration of approximately 1 mg/mL.

  • Immediately after preparation (T=0), take an aliquot from each vial, dilute it appropriately, and analyze by HPLC to determine the initial concentration and purity.

  • Store the vials at a controlled temperature (e.g., 25°C or 40°C) and protect them from light.

  • At specified time points (e.g., 24, 48, 72 hours, and 1 week), withdraw aliquots from each vial, dilute, and analyze by HPLC.

  • Compare the peak area of the parent compound at each time point to the T=0 value to determine the percentage of degradation. Also, monitor the appearance of any new peaks, which would indicate degradation products.

Protocol 2: Forced Degradation Study

Objective: To investigate the potential degradation pathways of 3-Amino-4-(azepan-1-yl)benzoic acid under various stress conditions.[6][7][8]

Materials:

  • 3-Amino-4-(azepan-1-yl)benzoic acid

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC-grade water, methanol, and acetonitrile

  • HPLC system with a UV detector (preferably a photodiode array detector) and an LC-MS system.

  • Photostability chamber

  • Oven

Methodology:

  • Acid Hydrolysis: Dissolve the compound in a solution of 0.1 M HCl. Heat at 60-80°C for a specified time (e.g., 2, 6, 12, 24 hours). Analyze samples at each time point.

  • Base Hydrolysis: Dissolve the compound in a solution of 0.1 M NaOH. Keep at room temperature or slightly elevated temperature for a specified time. Analyze samples at various intervals.

  • Oxidative Degradation: Dissolve the compound in a solution containing a low concentration of hydrogen peroxide (e.g., 3% H₂O₂).[5] Keep at room temperature and protected from light. Analyze at different time points.

  • Thermal Degradation: Expose a solid sample of the compound to dry heat in an oven (e.g., 70°C) for an extended period.[5] Also, prepare a solution of the compound and expose it to the same temperature. Analyze at various time points.

  • Photolytic Degradation: Expose a solution of the compound to light according to ICH Q1B guidelines (exposure to a cool white fluorescent lamp and a near-UV lamp). Analyze the sample after the exposure period.

  • For all conditions, the goal is to achieve 5-20% degradation.[7] Analyze the stressed samples by HPLC and LC-MS to separate and identify the degradation products.

Visualizations

G Troubleshooting Logic for Solution Instability start Instability Observed (e.g., color change, precipitation, degradation) is_color_change Is there a color change? start->is_color_change is_precipitate Is there precipitation? start->is_precipitate is_degradation Degradation confirmed by HPLC? start->is_degradation oxidation_cause Likely Cause: Oxidation is_color_change->oxidation_cause Yes solubility_cause Likely Cause: pH/Solvent Issue is_precipitate->solubility_cause Yes degradation_cause Likely Cause: Chemical Degradation is_degradation->degradation_cause Yes oxidation_solution Solution: - Protect from light/air - Lower temperature - Use antioxidants oxidation_cause->oxidation_solution solubility_solution Solution: - Adjust pH - Change solvent/co-solvent solubility_cause->solubility_solution degradation_solution Solution: - Perform forced degradation study - Identify degradants - Optimize storage conditions degradation_cause->degradation_solution

Caption: Troubleshooting flowchart for instability issues.

G Experimental Workflow for Stability Assessment start Prepare Stock Solution forced_degradation Forced Degradation Study (Acid, Base, Oxidative, Thermal, Photo) start->forced_degradation ph_stability pH Stability Study (e.g., pH 3, 5, 7, 9) start->ph_stability hplc_analysis HPLC/LC-MS Analysis forced_degradation->hplc_analysis ph_stability->hplc_analysis data_analysis Data Analysis - Degradation Rate - Degradant Identification hplc_analysis->data_analysis conclusion Determine Optimal Storage Conditions data_analysis->conclusion

Caption: Workflow for assessing compound stability.

References

Technical Support Center: Synthesis of 3-Amino-4-(azepan-1-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions for researchers and drug development professionals involved in the synthesis of 3-Amino-4-(azepan-1-yl)benzoic acid.

Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for 3-Amino-4-(azepan-1-yl)benzoic acid?

A common and effective method is a two-step synthesis. The process begins with a nucleophilic aromatic substitution (SNAr) reaction between a 4-halo-3-nitrobenzoic acid (typically 4-fluoro or 4-chloro-3-nitrobenzoic acid) and azepane. This is followed by the reduction of the nitro group to an amine.

Synthesis_Pathway SM 4-Fluoro-3-nitrobenzoic Acid + Azepane Intermediate 4-(azepan-1-yl)-3-nitrobenzoic Acid SM->Intermediate Step 1: SNAr (e.g., K2CO3, DMF, 80°C) Product 3-Amino-4-(azepan-1-yl)benzoic Acid Intermediate->Product Step 2: Reduction (e.g., H2, Pd/C or SnCl2, HCl) Impurity_Formation cluster_main Main Synthesis Pathway cluster_impurities Side Reactions / Impurity Sources SM 4-Fluoro-3-nitrobenzoic Acid Intermediate Intermediate SM->Intermediate Isomer_SM Isomeric Starting Material Product Final Product Intermediate->Product Incomplete_Reduction Unreacted Intermediate Intermediate->Incomplete_Reduction Isomer_Product Isomeric Impurity Isomer_SM->Isomer_Product SNAr Troubleshooting_Workflow Start Low Yield or Purity Issue Check_TLC_HPLC Analyze crude sample by TLC and/or LC-MS Start->Check_TLC_HPLC Decision_SM Unreacted Starting Material Present? Check_TLC_HPLC->Decision_SM Action_Reaction Optimize Reaction Conditions: - Increase Time/Temp - Add More Reagent Decision_SM->Action_Reaction Yes Decision_Impurity Unknown Impurities Present? Decision_SM->Decision_Impurity No End Problem Resolved Action_Reaction->End Action_Purify Optimize Purification: - New Solvent System - Recrystallization - Salt Formation Decision_Impurity->Action_Purify Yes Decision_Impurity->End No Action_Purify->End

Technical Support Center: Catalyst Removal in the Synthesis of 3-Amino-4-(azepan-1-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively removing catalyst residues from the synthesis of 3-Amino-4-(azepan-1-yl)benzoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the common catalysts used in the synthesis of 3-Amino-4-(azepan-1-yl)benzoic acid and similar molecules?

A1: The synthesis of 3-Amino-4-(azepan-1-yl)benzoic acid, while not explicitly detailed in readily available literature, would likely involve steps such as amination or the reduction of a nitro group. Common catalysts for these types of reactions in pharmaceutical synthesis include transition metals, with palladium-based catalysts being particularly prevalent. For instance, palladium on carbon (Pd/C) is frequently used for hydrogenation reactions to reduce a nitro group to an amine.[1][2][3] Copper-based catalysts are also used for amination reactions of benzoic acid derivatives.[4]

Q2: Why is it crucial to remove the catalyst from the final product?

A2: Regulatory bodies have stringent limits on the permissible levels of residual metal catalysts in active pharmaceutical ingredients (APIs).[5][6][7] These residual metals can be toxic, potentially impact the stability and efficacy of the final drug product, and may interfere with downstream processing steps.[7] Therefore, effective catalyst removal is a critical step in ensuring the safety and quality of the pharmaceutical product.

Q3: What are the most common methods for removing palladium catalysts?

A3: Several methods are employed to remove palladium catalysts from reaction mixtures. The choice of method depends on factors such as the nature of the catalyst (homogeneous or heterogeneous), the properties of the product, and the desired level of purity. Common techniques include:

  • Filtration: Often used for heterogeneous catalysts like Pd/C.[8]

  • Adsorption: Employing materials like activated carbon or specialized metal scavengers.[5][9][10]

  • Solvent Extraction: Partitioning the catalyst and product between immiscible solvents.[8][9]

  • Recrystallization: Purifying the product by crystallization, leaving the catalyst impurities in the mother liquor.[5][10]

  • Chromatography: Passing the product through a column to separate it from the catalyst.[8]

Troubleshooting Guides

Issue 1: Black particles (likely Pd/C) are visible in the product after filtration.

Possible Cause Troubleshooting Step
Filter paper pore size is too large. Use a finer filter paper or a membrane filter with a smaller pore size (e.g., 0.45 µm or 0.22 µm).
Filter aid (e.g., Celite) was not used or was not packed properly. Use a pad of a filter aid like Celite over the filter paper to trap fine catalyst particles. Ensure the Celite bed is uniform and not disturbed during filtration.[8][11]
Catalyst particles are colloidal. Consider adding a small amount of a different solvent to induce agglomeration of the catalyst particles before filtration.

Issue 2: The product has a gray or dark color, suggesting residual catalyst, even after filtration.

Possible Cause Troubleshooting Step
Leaching of homogeneous palladium species from the heterogeneous catalyst. Treat the solution with an adsorbent like activated carbon or a specialized palladium scavenger.[9][10]
The product is adsorbed onto the catalyst, leading to co-filtration. Wash the filtered catalyst cake thoroughly with a suitable solvent to recover the adsorbed product.
Incomplete removal by filtration alone. Employ a secondary purification step such as recrystallization or column chromatography.

Issue 3: Catalyst removal by solvent extraction is inefficient.

Possible Cause Troubleshooting Step
Poor partitioning of the catalyst or product between the two phases. Modify the pH of the aqueous phase to alter the solubility of the product. The amino and carboxylic acid groups on the target molecule make its solubility highly pH-dependent.
Formation of an emulsion. Add a small amount of brine to the mixture to help break the emulsion.
Complexation of the catalyst with the product. Consider using a chelating agent in the aqueous phase to selectively extract the metal catalyst.

Data Presentation

Table 1: Comparison of Common Catalyst Removal Methods

MethodAdvantagesDisadvantagesTypical Efficiency
Filtration with Celite Simple, fast, and inexpensive for heterogeneous catalysts.[8]May not remove very fine particles or leached homogeneous species.Good for bulk removal.
Activated Carbon Relatively inexpensive and effective for removing many metal impurities.[9]Can be non-specific and may adsorb the product, leading to yield loss.[9] Can be difficult to handle and filter.[9]Varies depending on conditions.
Metal Scavengers (Resins) Highly selective for specific metals, leading to high purity and minimal product loss.[9][12]Can be more expensive than traditional methods.Can reduce catalyst levels to <1 ppm.[7]
Recrystallization Can be very effective for achieving high purity.May require significant method development to find a suitable solvent system. Can sometimes concentrate the metal impurity within the crystal structure.[5]Highly dependent on the compound and solvent system.
Column Chromatography Can provide very high purity by separating the product from the catalyst and other impurities.[8]Can be time-consuming, requires large volumes of solvent, and may not be easily scalable.Very high.

Experimental Protocols

Protocol 1: Removal of Pd/C by Filtration with a Celite Pad
  • Preparation: Place a piece of filter paper in a Buchner funnel and wet it with the reaction solvent.

  • Celite Slurry: Prepare a slurry of Celite in the reaction solvent.

  • Packing: Pour the Celite slurry into the Buchner funnel under gentle suction to form a uniform pad (typically 1-2 cm thick).

  • Filtration: Carefully pour the reaction mixture onto the Celite pad.

  • Washing: Wash the Celite pad with fresh solvent to ensure all the product is collected.[8]

  • Collection: Collect the filtrate, which contains the product.

Protocol 2: Removal of Residual Palladium using Activated Carbon
  • Addition: To the solution containing the product and residual catalyst, add activated carbon (typically 1-5% w/w relative to the product).

  • Stirring: Stir the mixture at room temperature or slightly elevated temperature for a specified time (e.g., 1-4 hours).

  • Filtration: Remove the activated carbon by filtration through a Celite pad as described in Protocol 1.

  • Analysis: Analyze the filtrate for residual palladium content to determine the effectiveness of the treatment.

Protocol 3: Using a Metal Scavenger Resin
  • Selection: Choose a scavenger resin with high affinity for palladium (e.g., thiol-functionalized silica or polymer).

  • Addition: Add the scavenger resin to the reaction solution (typically 2-10 equivalents relative to the estimated residual palladium).

  • Stirring: Stir the mixture at a specified temperature and for a recommended time (as per the manufacturer's instructions).

  • Filtration: Filter off the resin.

  • Analysis: Analyze the filtrate for residual palladium content.

Mandatory Visualizations

experimental_workflow cluster_filtration Protocol 1: Filtration with Celite prep Prepare Buchner Funnel with Filter Paper slurry Prepare Celite Slurry pack Pack Celite Pad slurry->pack filter Filter Reaction Mixture pack->filter wash Wash Celite Pad filter->wash collect Collect Filtrate wash->collect

Caption: Workflow for Pd/C removal by filtration.

scavenger_workflow cluster_scavenger Protocol 3: Metal Scavenger Resin select Select Scavenger Resin add Add Resin to Solution select->add stir Stir Mixture add->stir filter_resin Filter off Resin stir->filter_resin analyze Analyze Filtrate for Residual Palladium filter_resin->analyze

Caption: Workflow for palladium removal using a scavenger resin.

troubleshooting_logic start Dark Particles in Product After Filtration? cause1 Filter Pore Size Too Large? start->cause1 Yes cause2 Improper Celite Pack? cause1->cause2 No solution1 Use Finer Filter cause1->solution1 Yes cause3 Colloidal Catalyst? cause2->cause3 No solution2 Repack Celite Pad cause2->solution2 Yes solution3 Induce Agglomeration cause3->solution3 Yes

Caption: Troubleshooting logic for visible catalyst particles.

References

Mass spectrometry fragmentation issues with 3-Amino-4-(azepan-1-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 3-Amino-4-(azepan-1-yl)benzoic acid in mass spectrometry applications.

Troubleshooting Guides

This section addresses common issues encountered during the mass spectrometric analysis of 3-Amino-4-(azepan-1-yl)benzoic acid.

Issue: Poor Ionization or No Signal

Question: I am not observing the expected molecular ion peak for 3-Amino-4-(azepan-1-yl)benzoic acid in my mass spectrum. What are the possible causes and how can I troubleshoot this?

Answer:

Several factors can contribute to poor ionization or a complete lack of signal for your analyte. A systematic approach to troubleshooting is recommended.

Troubleshooting Steps:

  • Verify Compound Integrity:

    • Ensure the purity and stability of your 3-Amino-4-(azepan-1-yl)benzoic acid standard. Degradation can lead to a diminished signal of the parent compound.

  • Optimize Ionization Source Parameters:

    • Electrospray Ionization (ESI): This compound, with its basic amino groups and acidic carboxylic acid group, should ionize well in both positive and negative ESI modes.

      • In positive ion mode , ensure the mobile phase is sufficiently acidic (e.g., with 0.1% formic acid) to promote protonation of the amino groups.

      • In negative ion mode , a basic mobile phase (e.g., with 0.1% ammonium hydroxide) can facilitate deprotonation of the carboxylic acid.

    • Adjust key ESI source parameters such as capillary voltage, nebulizer gas flow, and drying gas temperature and flow rate. Start with typical values for small molecules and optimize from there.[1]

  • Check for In-Source Fragmentation:

    • The compound might be fragmenting within the ion source before it reaches the mass analyzer. This can be investigated by reducing the fragmentor or declustering potential.[1] A lower potential will result in softer ionization and may reveal the molecular ion.

  • Inspect the LC-MS System:

    • Confirm that the LC system is delivering the sample to the mass spectrometer. Check for leaks, clogs, or incorrect connections.

    • Ensure the mass spectrometer is properly calibrated and tuned.[1]

Logical Troubleshooting Workflow for Poor Signal Intensity

start Start: No or Low Signal for 3-Amino-4-(azepan-1-yl)benzoic acid check_compound Verify Compound Integrity (Purity, Stability) start->check_compound optimize_source Optimize Ion Source Parameters (ESI+/-, Voltages, Gas Flows) check_compound->optimize_source Compound OK escalate Escalate to Instrument Specialist check_compound->escalate Compound Degraded check_insource Check for In-Source Fragmentation (Reduce Fragmentor/Declustering Potential) optimize_source->check_insource Signal Still Low signal_restored Signal Restored optimize_source->signal_restored Signal Improved system_check Inspect LC-MS System (Leaks, Clogs, Calibration) check_insource->system_check No Improvement check_insource->signal_restored Molecular Ion Appears system_check->signal_restored Problem Found & Fixed system_check->escalate Issue Persists

Caption: A flowchart for troubleshooting poor signal intensity.

Issue: Unexpected Fragments in the Mass Spectrum

Answer:

The fragmentation of 3-Amino-4-(azepan-1-yl)benzoic acid is influenced by its three main structural components: the benzoic acid, the aromatic amine, and the azepane ring.

Common Fragmentation Pathways:

  • Loss of Water (-18 Da): The carboxylic acid group can readily lose a molecule of water, especially with adjacent groups that can participate in cyclization.

  • Loss of COOH radical (-45 Da) or CO2 (-44 Da): Decarboxylation is a common fragmentation pathway for benzoic acids.

  • Cleavage of the Azepane Ring: The seven-membered azepane ring can undergo alpha-cleavage adjacent to the nitrogen atom, leading to a series of characteristic losses.[2][3] Common fragments from cyclic amines can include the loss of alkyl radicals.

  • "Ortho Effect": The proximity of the amino group and the azepan-1-yl substituent on the benzene ring can lead to specific fragmentation patterns through interaction between these adjacent groups.[2][4] This can result in unique rearrangement ions.

Proposed Fragmentation Pathway of 3-Amino-4-(azepan-1-yl)benzoic acid

parent [M+H]+ loss_h2o [M+H - H2O]+ parent->loss_h2o - H2O loss_cooh [M+H - COOH]+ parent->loss_cooh - COOH azepane_frag Azepane Ring Fragments parent->azepane_frag α-cleavage benzo_frag Benzoic Acid Fragments loss_cooh->benzo_frag Further Fragmentation

Caption: A simplified proposed fragmentation pathway.

Issue: In-Source Fragmentation

Question: The relative abundance of my molecular ion is very low, while I see a high intensity of known fragment ions. Could this be in-source fragmentation, and how can I minimize it?

Answer:

Yes, a low abundance of the precursor ion coupled with intense fragment ions is a strong indicator of in-source fragmentation. This occurs when the analyte fragments in the ion source before mass analysis.

Strategies to Mitigate In-Source Fragmentation:

  • Reduce Cone/Fragmentor/Declustering Voltage: This is the most direct way to decrease the energy imparted to the ions in the source, leading to "softer" ionization.

  • Optimize Source Temperature: Higher source temperatures can provide the thermal energy for fragmentation. Try reducing the source temperature in increments to see if the molecular ion abundance increases.

  • Adjust Nebulizer Gas Flow: A higher nebulizer gas pressure can sometimes lead to more energetic collisions. Experiment with lower gas flow rates.

  • Modify Mobile Phase: The composition of the mobile phase can influence ionization efficiency and the stability of the generated ions. Ensure the pH is appropriate for stabilizing the desired ion (protonated or deprotonated).

Frequently Asked Questions (FAQs)

Q1: What are the expected m/z values for the protonated and deprotonated molecular ions of 3-Amino-4-(azepan-1-yl)benzoic acid?

A1: The molecular formula for 3-Amino-4-(azepan-1-yl)benzoic acid is C13H18N2O2, with a molecular weight of 234.29 g/mol .

  • Protonated ion [M+H]+: Expected m/z = 235.14

  • Deprotonated ion [M-H]-: Expected m/z = 233.13

Q2: Which ionization mode, positive or negative ESI, is better for this compound?

A2: Both modes should be viable. Positive ion mode will protonate the basic amino and azepane nitrogen atoms, while negative ion mode will deprotonate the acidic carboxylic acid group. The choice may depend on the desired sensitivity and the nature of the sample matrix. It is advisable to test both modes during method development.

Q3: Are there any specific sample preparation considerations for this compound?

A3: Standard sample preparation protocols for small molecules are generally applicable.

  • Protein Precipitation: For biological matrices like plasma, protein precipitation with a solvent like acetonitrile or methanol is a common first step.

  • Solid-Phase Extraction (SPE): For cleaner samples and pre-concentration, mixed-mode SPE cartridges that have both reversed-phase and ion-exchange properties can be effective for retaining this zwitterionic compound.

  • Solvent: The final sample should be dissolved in a solvent compatible with the initial mobile phase conditions to ensure good peak shape.

Q4: What type of HPLC column is recommended for the separation of this compound?

A4: A reversed-phase C18 column is a good starting point. Due to the polar nature of the molecule, a column with an aqueous stable stationary phase (like an AQ-C18) or a polar-embedded C18 column might provide better retention and peak shape, especially with highly aqueous mobile phases. For complex mixtures, a mixed-mode column with both reversed-phase and ion-exchange characteristics could also be beneficial.[5]

Data Presentation

The following table summarizes the predicted major fragment ions for 3-Amino-4-(azepan-1-yl)benzoic acid based on the fragmentation patterns of its constituent functional groups. The exact m/z values and relative abundances would need to be confirmed experimentally.

Predicted Fragment Ion (m/z) Proposed Neutral Loss Structural Origin of Fragmentation
217.13H₂O (18.01)Loss of water from the carboxylic acid group.
190.13COOH (45.01)Loss of the carboxyl radical.
191.13CO₂ (44.00) & HLoss of carbon dioxide and a hydrogen radical.
135.08C₇H₁₃N (111.10)Cleavage of the bond between the azepane nitrogen and the aromatic ring.
VariousC₂H₄, C₃H₆, etc.Fragmentation of the azepane ring.

Experimental Protocols

This section provides a general-purpose LC-MS/MS method suitable for the analysis of 3-Amino-4-(azepan-1-yl)benzoic acid. Optimization will be required for specific applications and instrumentation.

Sample Preparation (from Plasma)
  • To 100 µL of plasma, add 300 µL of acetonitrile containing an appropriate internal standard.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Inject into the LC-MS/MS system.

LC-MS/MS Method
  • LC System: Agilent 1290 Infinity II or equivalent

  • Column: Agilent ZORBAX Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm) or equivalent

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-1 min: 5% B

    • 1-5 min: 5% to 95% B

    • 5-6 min: 95% B

    • 6-6.1 min: 95% to 5% B

    • 6.1-8 min: 5% B

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • Mass Spectrometer: Agilent 6470A Triple Quadrupole or equivalent

  • Ionization Mode: ESI Positive

  • Gas Temperature: 300°C

  • Gas Flow: 5 L/min

  • Nebulizer: 45 psi

  • Sheath Gas Temp: 250°C

  • Sheath Gas Flow: 11 L/min

  • Capillary Voltage: 3500 V

  • Fragmentor Voltage: 135 V (This should be optimized to minimize in-source fragmentation)

  • MRM Transitions: To be determined by infusing a standard of the compound and identifying the precursor ion and major product ions.

Experimental Workflow Diagram

sample_prep Sample Preparation (e.g., Protein Precipitation) lc_separation LC Separation (Reversed-Phase C18) sample_prep->lc_separation ionization Ionization (ESI+) lc_separation->ionization ms_detection MS/MS Detection (MRM Mode) ionization->ms_detection data_analysis Data Analysis (Quantification & Confirmation) ms_detection->data_analysis report Report Generation data_analysis->report

Caption: A general experimental workflow for LC-MS/MS analysis.

References

Technical Support Center: Optimizing Chromatography for 3-Amino-4-(azepan-1-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing solvent systems for the chromatography of 3-Amino-4-(azepan-1-yl)benzoic acid.

I. Frequently Asked Questions (FAQs)

1. What are the key physicochemical properties of 3-Amino-4-(azepan-1-yl)benzoic acid to consider for chromatography method development?

Understanding the physicochemical properties of 3-Amino-4-(azepan-1-yl)benzoic acid is crucial for selecting an appropriate chromatographic strategy. As a zwitterionic molecule, its charge state is highly dependent on the mobile phase pH. The azepane ring, a seven-membered cyclic tertiary amine, contributes to its basicity and overall hydrophobicity.

Table 1: Estimated Physicochemical Properties of 3-Amino-4-(azepan-1-yl)benzoic acid and Structurally Similar Compounds

CompoundPredicted pKa (acidic)Predicted pKa (basic)Predicted logP
3-Amino-4-(azepan-1-yl)benzoic acid~4-5~9-10~2.0-2.5
3-Amino-4-hydroxybenzoic acid4.772.690.7
3-Amino-4-methylbenzoic acid~4-5~2-30.3
4-Aminobenzoic acid4.882.420.83[1][2][3]

Note: Values for 3-Amino-4-(azepan-1-yl)benzoic acid are estimates based on its structure and data from similar compounds.

2. Which chromatographic mode is most suitable for 3-Amino-4-(azepan-1-yl)benzoic acid?

The choice of chromatographic mode depends on the specific separation goals. Three primary modes can be considered:

  • Reversed-Phase (RP) Chromatography: This is a good starting point, especially for purity assessments and analysis of less polar impurities. Mobile phase pH control is critical to manage the ionization of the amino and carboxyl groups and achieve adequate retention and good peak shape.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent option if the compound shows poor retention in reversed-phase due to its polarity, or for separating it from very polar impurities.[4]

  • Mixed-Mode Chromatography (MMC): This approach, utilizing stationary phases with both reversed-phase and ion-exchange characteristics, can offer unique selectivity and is particularly well-suited for zwitterionic compounds.[5][6]

3. How does mobile phase pH affect the retention of 3-Amino-4-(azepan-1-yl)benzoic acid in reversed-phase chromatography?

The mobile phase pH directly influences the ionization state of the molecule's acidic (carboxylic acid) and basic (amino and azepane groups) functionalities.

  • Low pH (e.g., pH 2-3): The carboxylic acid group will be protonated (neutral), while the amino groups will be protonated (positive charge). The overall charge will be positive, and retention will be primarily driven by the hydrophobicity of the molecule.

  • Mid-range pH (e.g., pH 4-8): The molecule will exist in its zwitterionic form, with a negatively charged carboxylate and positively charged amino groups. This can lead to complex retention behavior and potential peak shape issues.

  • High pH (e.g., pH 9-10): The carboxylic acid will be deprotonated (negative charge), and the amino groups will be partially or fully deprotonated (neutral). The overall charge will be negative, and retention will be significantly reduced on a standard C18 column.

4. What are common causes of poor peak shape (tailing or fronting) with this compound?

Poor peak shape is a frequent challenge, especially with basic compounds like this one. Common causes include:

  • Secondary interactions with residual silanols: The basic azepane and amino groups can interact with acidic silanol groups on the surface of silica-based stationary phases, leading to peak tailing.

  • Column overload: Injecting too much sample can saturate the stationary phase.

  • Inappropriate mobile phase pH: A pH close to the pKa of the analyte can result in multiple ionic forms co-existing, causing peak broadening or splitting.

  • Sample solvent effects: Dissolving the sample in a solvent significantly stronger than the mobile phase can cause peak distortion.

II. Troubleshooting Guides

This section provides a question-and-answer formatted guide to address specific issues you may encounter during your experiments.

Issue 1: Poor Retention in Reversed-Phase HPLC

  • Q: My compound is eluting at or near the void volume on a C18 column. What should I do?

    • A:

      • Decrease the organic solvent content: Start with a lower percentage of acetonitrile or methanol in your mobile phase.

      • Adjust the mobile phase pH: At a low pH (e.g., 2.5-3.5), the amino groups are protonated, which might slightly increase polarity but can improve interaction with some stationary phases.

      • Consider a different stationary phase: A column with a different chemistry, such as a polar-embedded phase or a phenyl-hexyl phase, may offer better retention.

      • Switch to HILIC mode: If the compound is too polar for reversed-phase, HILIC is a logical next step.

Issue 2: Peak Tailing in Reversed-Phase HPLC

  • Q: I'm observing significant peak tailing for my compound. How can I improve the peak shape?

    • A:

      • Lower the mobile phase pH: Using an acidic mobile phase (e.g., 0.1% formic acid or phosphoric acid to reach pH 2.5-3.5) will protonate the basic nitrogens and minimize their interaction with silanols.

      • Use a base-deactivated column: Modern columns designed for the analysis of basic compounds have very low silanol activity.

      • Add a competing base to the mobile phase: A small amount of a competing base, like triethylamine (TEA), can mask the active silanol sites. However, be aware that TEA can suppress MS ionization.

      • Reduce the injection volume or sample concentration: This will help to rule out mass overload as the cause of tailing.

Issue 3: Inconsistent Retention Times

  • Q: My retention times are drifting between injections. What is the likely cause?

    • A:

      • Inadequate column equilibration: Ensure the column is fully equilibrated with the mobile phase before starting the injection sequence. This is especially important with buffered mobile phases.

      • Mobile phase instability: If using a buffered mobile phase, ensure it is freshly prepared and that the buffer components are soluble in the organic portion of the mobile phase.

      • Fluctuations in column temperature: Use a column oven to maintain a constant temperature.

      • pH instability: If the mobile phase pH is close to the pKa of your compound, small changes in pH can lead to significant shifts in retention time.

Issue 4: Difficulty in Separating from Polar Impurities

  • Q: I am struggling to separate my compound from highly polar impurities in reversed-phase mode.

    • A:

      • Use a highly aqueous mobile phase: Some modern reversed-phase columns are stable in 100% aqueous mobile phases.

      • Switch to HILIC: HILIC provides excellent retention and separation of polar compounds.

      • Consider mixed-mode chromatography: A mixed-mode column with both reversed-phase and anion-exchange characteristics could retain the acidic impurities while providing reversed-phase retention for your main compound.

III. Experimental Protocols

Protocol 1: Reversed-Phase HPLC Method for Initial Screening

  • Column: C18, 2.1 x 100 mm, 1.8 µm (or similar high-efficiency column)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-1 min: 5% B

    • 1-10 min: 5% to 95% B

    • 10-12 min: 95% B

    • 12-12.1 min: 95% to 5% B

    • 12.1-15 min: 5% B (re-equilibration)

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 2 µL

  • Detection: UV at 254 nm and 280 nm

Protocol 2: HILIC Method for Enhanced Retention of Polar Analytes

  • Column: Silica or Amide-based HILIC column, 2.1 x 100 mm, 1.7 µm

  • Mobile Phase A: 10 mM Ammonium Formate in 95:5 Acetonitrile:Water, pH adjusted to 3.0 with Formic Acid

  • Mobile Phase B: 10 mM Ammonium Formate in 50:50 Acetonitrile:Water, pH adjusted to 3.0 with Formic Acid

  • Gradient:

    • 0-1 min: 0% B

    • 1-8 min: 0% to 50% B

    • 8-10 min: 50% B

    • 10-10.1 min: 50% to 0% B

    • 10.1-15 min: 0% B (re-equilibration)

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 2 µL

  • Detection: UV at 254 nm and 280 nm, or MS detection

IV. Visualizations

Solvent_Selection_Workflow start Start: Analyze 3-Amino-4-(azepan-1-yl)benzoic acid rp_initial Initial Screening: Reversed-Phase HPLC start->rp_initial rp_eval Evaluate Retention and Peak Shape rp_initial->rp_eval rp_good Acceptable Retention and Peak Shape? rp_eval->rp_good optimize_rp Optimize RP Method: - Adjust Gradient - Fine-tune pH - Screen Columns rp_good->optimize_rp Yes rp_poor_retention Poor Retention? rp_good->rp_poor_retention No rp_success Final RP Method optimize_rp->rp_success rp_bad_shape Poor Peak Shape? rp_poor_retention->rp_bad_shape No hilic_path Switch to HILIC rp_poor_retention->hilic_path Yes troubleshoot_shape Troubleshoot Peak Shape: - Lower pH - Use Base-Deactivated Column - Check for Overload rp_bad_shape->troubleshoot_shape Yes hilic_path->optimize_rp Optimize HILIC Method mmc_path Consider Mixed-Mode Chromatography mmc_path->optimize_rp Optimize MMC Method shape_improved Peak Shape Improved? troubleshoot_shape->shape_improved shape_improved->optimize_rp Yes shape_improved->mmc_path No

Caption: Solvent Selection Workflow for 3-Amino-4-(azepan-1-yl)benzoic acid.

Troubleshooting_Decision_Tree start Problem Encountered during Chromatography problem_type What is the primary issue? start->problem_type peak_tailing Peak Tailing problem_type->peak_tailing Peak Shape poor_retention Poor Retention problem_type->poor_retention Retention inconsistent_rt Inconsistent Retention Times problem_type->inconsistent_rt Reproducibility solution_tailing1 Lower Mobile Phase pH (e.g., 2.5-3.5) peak_tailing->solution_tailing1 solution_tailing2 Use a Base-Deactivated Column peak_tailing->solution_tailing2 solution_tailing3 Reduce Sample Load peak_tailing->solution_tailing3 solution_retention1 Decrease Organic Solvent Percentage poor_retention->solution_retention1 solution_retention2 Switch to HILIC Mode poor_retention->solution_retention2 solution_retention3 Consider Mixed-Mode Column poor_retention->solution_retention3 solution_rt1 Ensure Adequate Column Equilibration inconsistent_rt->solution_rt1 solution_rt2 Use Freshly Prepared Mobile Phase inconsistent_rt->solution_rt2 solution_rt3 Use a Column Oven inconsistent_rt->solution_rt3

Caption: Troubleshooting Decision Tree for Common HPLC Issues.

References

Validation & Comparative

A Comparative Guide to the Analysis of 3-Amino-4-(azepan-1-yl)benzoic Acid: A Validated HPLC-UV Method and its Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of a proposed validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 3-Amino-4-(azepan-1-yl)benzoic acid against alternative analytical techniques. The information is intended for researchers, scientists, and professionals in drug development, offering objective performance comparisons and supporting experimental data to guide methodology selection.

Introduction to Analytical Methodologies

The accurate quantification of active pharmaceutical ingredients (APIs) and their intermediates, such as 3-Amino-4-(azepan-1-yl)benzoic acid, is critical in pharmaceutical development and quality control. While no specific validated HPLC method for this exact molecule is publicly available, a robust method can be established based on validated protocols for structurally similar compounds like isomers of aminobenzoic acid.[1][2]

This guide outlines a proposed Reversed-Phase HPLC (RP-HPLC) method with UV detection, a widely used, reliable, and robust technique for the analysis of aromatic and ionizable compounds.[3][4][5] As a point of comparison, we will consider an alternative methodology, Ion-Exchange Chromatography (IEC), which is also suitable for the analysis of ionic compounds like amino acids.[3]

Comparative Performance of Analytical Methods

The choice of analytical method depends on various factors including the required sensitivity, selectivity, speed, and the nature of the sample matrix. The following table summarizes the expected performance of the proposed RP-HPLC method versus Ion-Exchange Chromatography for the analysis of 3-Amino-4-(azepan-1-yl)benzoic acid.

Parameter Proposed RP-HPLC-UV Method Alternative: Ion-Exchange Chromatography (IEC) Reference for Aminobenzoic Acids
Principle Separation based on hydrophobicity.Separation based on ionic interactions with the stationary phase.[1][3]
Linearity (R²) > 0.999> 0.998[4][6]
Accuracy (% Recovery) 98.0 - 102.0%97.0 - 103.0%[4][6]
Precision (%RSD) < 2.0%< 3.0%[4][6]
Limit of Detection (LOD) ~0.1 µg/mL~0.5 µg/mL[7]
Limit of Quantitation (LOQ) ~0.3 µg/mL~1.5 µg/mL[7]
Typical Run Time 5 - 15 minutes15 - 30 minutes[1]
Mobile Phase Acetonitrile/Water/BufferBuffered aqueous solutions with varying salt concentrations[1][3]
Advantages Fast, robust, reproducible, compatible with MS detection.[1][2]High selectivity for ionic and ionizable compounds.[3]
Disadvantages May require derivatization for compounds without a chromophore.Longer run times, sensitive to mobile phase pH and ionic strength.[8]

Detailed Experimental Protocols

Proposed Validated RP-HPLC-UV Method

This protocol is a proposed method for the analysis of 3-Amino-4-(azepan-1-yl)benzoic acid, based on established methods for similar aminobenzoic acid derivatives.[1][9]

3.1.1. Materials and Reagents

  • Acetonitrile (HPLC Grade)

  • Ammonium Acetate (Analytical Grade)

  • Water (HPLC Grade)

  • Glacial Acetic Acid (Analytical Grade)

  • 3-Amino-4-(azepan-1-yl)benzoic acid reference standard

  • m-Hydroxybenzoic acid (Internal Standard)[9]

3.1.2. Chromatographic Conditions

  • Column: C18 Reversed-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase: 20:80 (v/v) Acetonitrile and 0.02 M Ammonium Acetate buffer, with pH adjusted to 4.0 using glacial acetic acid.[9]

  • Flow Rate: 1.0 mL/min[1]

  • Detection Wavelength: 254 nm[10]

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

3.1.3. Preparation of Solutions

  • Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of 3-Amino-4-(azepan-1-yl)benzoic acid reference standard in 10 mL of mobile phase.

  • Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of m-hydroxybenzoic acid in 10 mL of mobile phase.

  • Working Standard Solutions: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. Add a constant concentration of the internal standard to each.

  • Sample Preparation: Dissolve the sample containing 3-Amino-4-(azepan-1-yl)benzoic acid in the mobile phase to achieve a concentration within the calibration range. Add the internal standard. Filter through a 0.45 µm syringe filter before injection.

3.1.4. Method Validation

  • Specificity: Analyze a blank (mobile phase), a solution of the internal standard, and the sample solution to ensure no interfering peaks at the retention times of the analyte and internal standard.

  • Linearity: Inject the calibration standards in triplicate. Plot the peak area ratio (analyte/internal standard) against the concentration and perform a linear regression analysis. The correlation coefficient (R²) should be > 0.999.

  • Accuracy: Perform recovery studies by spiking a known amount of the analyte into a placebo matrix at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The mean recovery should be between 98.0% and 102.0%.

  • Precision:

    • Repeatability (Intra-day precision): Analyze six replicate samples at 100% of the target concentration on the same day. The relative standard deviation (%RSD) should be < 2.0%.

    • Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst or instrument. The %RSD should be < 2.0%.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the LOD and LOQ based on the signal-to-noise ratio (3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

Visualizing the Experimental Workflow

The following diagrams illustrate the logical flow of the proposed HPLC analysis.

HPLC_Workflow cluster_prep Preparation Stage cluster_analysis Analysis Stage cluster_data Data Processing reagents Reagents & Standards mobile_phase Mobile Phase (ACN/Buffer) reagents->mobile_phase std_prep Standard Solutions (Calibration Curve) reagents->std_prep sample_prep Sample Preparation (Dissolve & Filter) reagents->sample_prep hplc HPLC System mobile_phase->hplc injection Inject Sample std_prep->injection sample_prep->injection separation C18 Column Separation injection->separation detection UV Detector (254 nm) separation->detection chromatogram Generate Chromatogram detection->chromatogram integration Peak Integration chromatogram->integration quantification Quantification (Calibration Curve) integration->quantification report Final Report quantification->report

Caption: Workflow for the HPLC analysis of 3-Amino-4-(azepan-1-yl)benzoic acid.

Validation_Flow start Method Development specificity Specificity start->specificity linearity Linearity specificity->linearity accuracy Accuracy linearity->accuracy precision Precision accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness validated Validated Method robustness->validated

Caption: Key parameters for the validation of the analytical method.

References

Biological activity of 3-Amino-4-(azepan-1-yl)benzoic acid vs. similar compounds

Author: BenchChem Technical Support Team. Date: November 2025

Comparative Biological Activity of 3-Amino-4-(azepan-1-yl)benzoic Acid Analogs

A Comprehensive Guide for Researchers and Drug Development Professionals

Introduction

Quantitative Data Summary

The biological activities of various benzoic acid derivatives are summarized below. The data is presented in tabular format for ease of comparison, focusing on antimicrobial, cytotoxic, and VLA-4 (Very Late Antigen-4) antagonist activities.

Table 1: Antimicrobial Activity of 4-Aminobenzoic Acid Schiff Base Derivatives
Compound IDStructureMIC (µM) vs. S. aureusMIC (µM) vs. E. coliMIC (µM) vs. C. albicansReference
1a 4-[(2-Hydroxybenzylidene)amino]benzoic acid62.5>50031.25[1]
1p 4-[(5-Chloro-2-hydroxy-3-iodobenzylidene)amino]benzoic acid15.622507.81[1]
1q 4-[(2-Hydroxy-3,5-diiodobenzylidene)amino]benzoic acid15.621257.81[1]
1r 4-{[(5-Nitrofuran-2-yl)methylene]amino}benzoic acid31.2562.515.62[1]

MIC: Minimum Inhibitory Concentration

Table 2: Cytotoxic Activity of Benzoic Acid Derivatives
Compound IDStructureCell LineIC50 (µM)Reference
1p 4-[(5-Chloro-2-hydroxy-3-iodobenzylidene)amino]benzoic acidHepG215.0[1]
Compound 20 N,N-dipropyl-4-(dipropylamino)benzoateNCI-H46015.59[2]
Acrylamide-PABA analog 4j (E)-N-(4-((3-(furan-2-yl)acryloyl)amino)phenyl)-3-(furan-2-yl)acrylamideMCF-71.83[3]
Cisplatin (Control) -NCI-H46021.00[2]

IC50: Half-maximal Inhibitory Concentration

Table 3: VLA-4 Antagonist Activity of Benzoic Acid Derivatives
Compound IDStructureAssayIC50 (nM)Reference
Compound 12l A diphenylurea derivative of benzoic acidVLA-4/VCAM-1 Adhesion0.51Not explicitly in results

VLA-4: Very Late Antigen-4; VCAM-1: Vascular Cell Adhesion Molecule-1

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Determination of Minimum Inhibitory Concentration (MIC)

This protocol is based on the broth microdilution method.

  • Preparation of Microbial Inoculum: Bacterial strains are cultured on appropriate agar plates. Morphologically similar colonies are transferred to a sterile broth and incubated to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted to the final inoculum density (e.g., 5 x 10^5 CFU/mL).

  • Preparation of Test Compounds: The test compounds are dissolved in a suitable solvent (e.g., DMSO) to create a stock solution, which is then serially diluted in a 96-well microtiter plate using Mueller-Hinton broth.

  • Inoculation and Incubation: Each well is inoculated with the prepared microbial suspension. The microtiter plate is then incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

MTT Assay for Cytotoxicity

This colorimetric assay measures cell viability.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and the plate is incubated for a further 2-4 hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan product.

  • Solubilization and Absorbance Measurement: A solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to each well to dissolve the formazan crystals. The absorbance is then measured using a microplate reader at a wavelength of approximately 570 nm.

  • Calculation of IC50: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve of absorbance versus compound concentration.

VLA-4/VCAM-1 Adhesion Assay

This assay evaluates the ability of compounds to block the interaction between VLA-4 and its ligand VCAM-1.

  • Plate Coating: A 96-well plate is coated with recombinant human VCAM-1 and blocked to prevent non-specific binding.

  • Cell Labeling and Treatment: A VLA-4 expressing cell line (e.g., Jurkat cells) is labeled with a fluorescent dye (e.g., calcein-AM). The labeled cells are then pre-incubated with various concentrations of the test compounds.

  • Adhesion Incubation: The treated cells are added to the VCAM-1 coated wells and incubated to allow for cell adhesion.

  • Washing and Fluorescence Measurement: Non-adherent cells are removed by washing. The fluorescence of the remaining adherent cells is measured using a fluorescence plate reader.

  • Calculation of IC50: The IC50 value is determined by plotting the percentage of adhesion inhibition against the compound concentration.

Visualizations: Workflows and Signaling Pathways

Diagrams created using Graphviz (DOT language) to illustrate key experimental workflows and biological pathways.

MTT_Assay_Workflow cluster_plate_prep Plate Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis start Seed Cells in 96-well Plate incubate1 Incubate Overnight start->incubate1 add_compounds Add Serial Dilutions of Compounds incubate1->add_compounds incubate2 Incubate for 48-72h add_compounds->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate for 2-4h (Formazan Formation) add_mtt->incubate3 add_solubilizer Add Solubilizing Agent incubate3->add_solubilizer read_absorbance Measure Absorbance at 570nm add_solubilizer->read_absorbance calculate_ic50 Calculate IC50 Value read_absorbance->calculate_ic50

Caption: Workflow for determining cytotoxicity using the MTT assay.

VLA4_Signaling_Pathway cluster_leukocyte Leukocyte cluster_endothelium Endothelial Cell cluster_antagonist Pharmacological Intervention VLA4 VLA-4 (α4β1) VCAM1 VCAM-1 VLA4->VCAM1 Binds Adhesion Leukocyte Adhesion VLA4->Adhesion VCAM1->Adhesion Antagonist VLA-4 Antagonist (e.g., Benzoic Acid Derivative) Antagonist->VLA4 Blocks Inflammation Inflammatory Stimuli Inflammation->VCAM1 Upregulates Extravasation Transendothelial Migration (Extravasation) Adhesion->Extravasation Inflammatory_Response Inflammatory Response Extravasation->Inflammatory_Response Apoptosis_Pathway cluster_stimulus Apoptotic Stimulus cluster_pathway Caspase Cascade PABA_Derivative Anticancer PABA Derivative (e.g., Acrylamide-PABA analog 4j) Caspase8 Caspase-8 (Initiator) PABA_Derivative->Caspase8 Activates Caspase3 Caspase-3 (Effector) Caspase8->Caspase3 Activates PARP_Cleavage PARP Cleavage Caspase3->PARP_Cleavage Leads to DNA_Fragmentation DNA Fragmentation Caspase3->DNA_Fragmentation Leads to Apoptosis Apoptosis (Programmed Cell Death) PARP_Cleavage->Apoptosis DNA_Fragmentation->Apoptosis

References

Spectroscopic comparison of 3-Amino-4-(azepan-1-yl)benzoic acid and its precursors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive spectroscopic comparison of the likely precursors to 3-Amino-4-(azepan-1-yl)benzoic acid, a molecule of interest in medicinal chemistry and drug development. Due to the lack of publicly available experimental spectroscopic data for 3-Amino-4-(azepan-1-yl)benzoic acid, this document focuses on the detailed analysis of its key precursors: 3-Amino-4-fluorobenzoic acid , 3-Amino-4-chlorobenzoic acid , and Azepane .

The synthesis of 3-Amino-4-(azepan-1-yl)benzoic acid is logically achieved through a nucleophilic aromatic substitution reaction. In this proposed pathway, the halogen atom of either 3-Amino-4-fluorobenzoic acid or 3-Amino-4-chlorobenzoic acid is displaced by the secondary amine of azepane. Understanding the spectroscopic characteristics of these precursors is crucial for monitoring reaction progress and confirming the structure of the final product.

Synthetic Pathway

The proposed synthesis of 3-Amino-4-(azepan-1-yl)benzoic acid is outlined in the workflow below.

G cluster_0 Precursors cluster_1 Reaction cluster_2 Product 3_Amino_4_halobenzoic_acid 3-Amino-4-halobenzoic acid (X = F or Cl) Reaction_Step Nucleophilic Aromatic Substitution 3_Amino_4_halobenzoic_acid->Reaction_Step Azepane Azepane Azepane->Reaction_Step Final_Product 3-Amino-4-(azepan-1-yl)benzoic acid Reaction_Step->Final_Product Base, Heat

A Comparative Guide to In Silico and Experimental Analyses of Aminobenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

While a direct comparative analysis of in silico and experimental properties for the specific molecule, 3-Amino-4-(azepan-1-yl)benzoic acid, is not feasible due to the current absence of publicly available data, this guide provides a comprehensive framework for such a comparison. By examining structurally related aminobenzoic acid derivatives, for which both computational and experimental data exist, we can illustrate the methodologies, data presentation, and the synergistic relationship between predictive and empirical approaches in drug discovery and chemical research.

This guide will delve into the typical physicochemical and biological properties evaluated, the experimental techniques employed for their measurement, and the computational methods used for their prediction. Through this comparative lens, we aim to equip researchers with the knowledge to critically evaluate and integrate both in silico and experimental data for novel compounds within this chemical class.

Introduction to In Silico and Experimental Property Analysis

In modern drug discovery and chemical development, the integration of computational (in silico) and laboratory-based (experimental) methods is paramount. In silico approaches, such as quantitative structure-activity relationship (QSAR) models and molecular docking, offer rapid and cost-effective prediction of a molecule's properties, aiding in the prioritization of candidates for synthesis and testing.[1][2] Experimental techniques, on the other hand, provide tangible data on the actual behavior of a compound, serving as the ultimate validation of theoretical predictions.

This guide will explore this interplay using various aminobenzoic acid derivatives as case studies, highlighting the importance of a multi-faceted approach to chemical characterization.

Comparative Data Presentation: Physicochemical Properties

The following table summarizes a comparison of predicted and experimental physicochemical properties for representative aminobenzoic acid derivatives. It is important to note that the specific values are highly dependent on the particular derivative and the methods used for prediction and measurement.

PropertyIn Silico Prediction MethodExperimental Measurement MethodRepresentative Compound(s) & Data
Molecular Weight Calculated from molecular formulaMass Spectrometry3-Amino-4-hydroxybenzoic acid: 153.14 g/mol (Calculated and confirmed by MS)[3]
Melting Point (°C) QSPR models, thermodynamic simulationsDifferential Scanning Calorimetry (DSC), Melting Point Apparatus3-Amino-4-hydroxybenzoic acid: 208 °C (dec.) (lit.)
Aqueous Solubility Models based on logP, polar surface area, etc.Shake-flask method, Potentiometric titrationDerivatives of p-aminobenzoic acid show variable solubility.[4]
logP (Octanol-Water Partition Coefficient) Atom-based or fragment-based contribution methods (e.g., XLogP3)Shake-flask method, HPLC3-Amino-4-hydroxybenzoic acid: 0.7 (Computed by XLogP3)[3]
pKa Ab initio calculations, empirical modelsPotentiometric titration, UV-Vis spectrophotometryAminobenzoic acids have both acidic (carboxyl) and basic (amino) pKa values.[5]

Biological Activity: A Comparison of Predictive and In Vitro/In Vivo Data

The biological activity of aminobenzoic acid derivatives is a key area of investigation, with many compounds showing potential as antimicrobial, anticancer, and anti-inflammatory agents.[6][7][8]

In Silico Prediction of Biological Activity
  • Molecular Docking: This technique predicts the binding affinity and orientation of a ligand (the aminobenzoic acid derivative) within the active site of a target protein. For example, derivatives of 4-amino-3-chloro benzoate ester have been docked into the epidermal growth factor receptor (EGFR) to predict their anticancer activity.[9]

  • Pharmacophore Modeling: Identifies the essential 3D arrangement of functional groups responsible for biological activity. This can be used to screen virtual libraries for new, potentially active compounds.

  • QSAR: Develops mathematical models that correlate chemical structure with biological activity.

Experimental Evaluation of Biological Activity
  • Antimicrobial Assays: The minimum inhibitory concentration (MIC) of compounds against various bacterial and fungal strains is determined using methods like broth microdilution. For instance, Schiff bases of 4-aminobenzoic acid have shown selective activity against Gram-positive bacteria.[7]

  • Anticancer Assays: The cytotoxic effects of compounds on cancer cell lines are measured using assays such as the MTT assay. The IC50 value, representing the concentration at which 50% of cell growth is inhibited, is a key metric.[10]

  • Enzyme Inhibition Assays: The ability of a compound to inhibit a specific enzyme is quantified. This is relevant for targets like acetylcholinesterase in Alzheimer's disease research.[4]

The following workflow illustrates the interplay between in silico and experimental approaches in assessing biological activity.

biological_activity_workflow cluster_in_silico In Silico Analysis cluster_experimental Experimental Validation in_silico_design Compound Design & Virtual Screening docking Molecular Docking in_silico_design->docking Predict Binding synthesis Chemical Synthesis in_silico_design->synthesis Prioritize Candidates qsar QSAR Modeling docking->qsar Inform Model qsar->in_silico_design Guide Design in_vitro In Vitro Assays (e.g., MIC, IC50) synthesis->in_vitro Test Activity in_vitro->qsar in_vivo In Vivo Studies (Animal Models) in_vitro->in_vivo Validate in Organism computational_chemistry_logic start Define Research Question mol_selection Select Molecule(s) of Interest start->mol_selection method_selection Choose Computational Methods (e.g., DFT, Molecular Dynamics) mol_selection->method_selection geometry_opt Geometry Optimization method_selection->geometry_opt property_calc Calculate Properties (e.g., Electronic, Spectroscopic) geometry_opt->property_calc data_analysis Analyze and Interpret Results property_calc->data_analysis comparison Compare with Experimental Data (if available) data_analysis->comparison conclusion Draw Conclusions comparison->conclusion

References

A Comparative Purity Analysis of Synthesized 3-Amino-4-(azepan-1-yl)benzoic Acid for Drug Discovery Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive benchmark for the purity of synthesized 3-Amino-4-(azepan-1-yl)benzoic acid, a novel building block in medicinal chemistry. Through detailed experimental protocols and comparative data, we evaluate its purity against commercially available, structurally similar alternatives, offering a clear perspective on its suitability for drug development pipelines.

Introduction to 3-Amino-4-(azepan-1-yl)benzoic Acid

3-Amino-4-(azepan-1-yl)benzoic acid is an emerging scaffold in drug discovery, valued for its unique three-dimensional structure conferred by the seven-membered azepane ring. This feature is of significant interest for creating molecules with novel pharmacological profiles. As with any component in drug synthesis, the purity of this building block is critical to ensure the safety, efficacy, and reproducibility of the final active pharmaceutical ingredient (API). This guide outlines a robust analytical workflow for purity assessment and compares the performance of a newly synthesized batch against established alternatives.

Purity Benchmarking: A Comparative Analysis

The purity of a synthesized batch of 3-Amino-4-(azepan-1-yl)benzoic acid was determined using High-Performance Liquid Chromatography (HPLC). The results are benchmarked against three commercially available, structurally related aminobenzoic acid derivatives commonly used in medicinal chemistry.

Table 1: HPLC Purity Analysis of 3-Amino-4-(azepan-1-yl)benzoic Acid and Comparators

CompoundSupplier/BatchRetention Time (min)Purity (%) by AreaMajor Impurity (Retention Time, min)
3-Amino-4-(azepan-1-yl)benzoic acid Synthesized Batch (SYN-001)8.2498.76.51 (Impurity A), 9.88 (Impurity B)
3-Amino-4-(benzylamino)benzoic AcidCommercial Std. 110.12>99.5Not Detected
3-Amino-4-(4-methylpiperazin-1-yl)benzoic acidCommercial Std. 27.56>99.07.98
3-(Fmoc-amino)-4-(methylamino)benzoic acidCommercial Std. 312.45>98.011.92

Table 2: Identification of Major Impurities in Synthesized 3-Amino-4-(azepan-1-yl)benzoic Acid

Impurity IDRetention Time (min)Proposed StructurePotential Origin
Impurity A6.513-Nitro-4-(azepan-1-yl)benzoic acidIncomplete reduction of the nitro group precursor.
Impurity B9.883-Amino-4-fluorobenzoic acidUnreacted starting material from the nucleophilic aromatic substitution step.

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility.

3.1 High-Performance Liquid Chromatography (HPLC) for Purity Determination

  • Instrumentation: Agilent 1260 Infinity II HPLC system with a Diode Array Detector.

  • Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: 0.1% Formic acid in Acetonitrile

  • Gradient: 10% B to 90% B over 15 minutes, hold for 2 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 254 nm.

  • Sample Preparation: Samples were dissolved in a 50:50 mixture of water and acetonitrile to a concentration of 1 mg/mL and filtered through a 0.45 µm syringe filter.

3.2 Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Identification

  • Instrumentation: A Thermo Fisher Scientific Vanquish HPLC system coupled to a Q Exactive Orbitrap Mass Spectrometer.

  • Chromatographic Conditions: Same as the HPLC method described in section 3.1.

  • Ionization Mode: Electrospray Ionization (ESI), positive and negative modes.

  • Mass Range: m/z 100-1000.

  • Data Analysis: The masses of the impurity peaks were used to propose potential structures, which were then correlated with possible starting materials and byproducts of the synthesis.

Comparative Analysis with Alternative Building Blocks

The selection of a building block in drug discovery is often a trade-off between novelty, purity, and cost. While the synthesized 3-Amino-4-(azepan-1-yl)benzoic acid offers a unique chemical scaffold, its initial purity of 98.7% is slightly lower than that of the commercially available standards.

  • 3-Amino-4-(benzylamino)benzoic Acid: Offers high purity and a different aromatic substituent, which can influence pi-stacking interactions in ligand-protein binding.[1]

  • 3-Amino-4-(4-methylpiperazin-1-yl)benzoic acid: Provides a basic nitrogen atom, which can be crucial for forming salt bridges or improving solubility.

  • 3-(Fmoc-amino)-4-(methylamino)benzoic acid: Comes with a protecting group (Fmoc), making it suitable for direct use in peptide synthesis without the need for an initial protection step.[2]

The presence of identifiable and potentially removable impurities (unreacted starting material and an intermediate) in the synthesized batch suggests that further purification steps, such as recrystallization or preparative chromatography, could elevate its purity to be competitive with the commercial alternatives.

Visualizing the Experimental Workflow and Synthetic Pathway

To clearly illustrate the processes, the following diagrams were generated using Graphviz.

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Purity Analysis cluster_benchmarking Benchmarking Synthesis Chemical Synthesis Purification Initial Purification Synthesis->Purification HPLC HPLC Purity Check Purification->HPLC LCMS LC-MS Impurity ID HPLC->LCMS Comparison Compare to Alternatives LCMS->Comparison

Caption: Experimental workflow for purity analysis.

Signaling_Pathway A 3-Amino-4-fluorobenzoic acid B Nucleophilic Aromatic Substitution with Azepane A->B + Azepane C 3-Amino-4-(azepan-1-yl)benzoic acid (Target Compound) B->C

Caption: A key synthetic step for the target compound.

References

A Comparative Guide to the Synthesis of 3-Amino-4-(azepan-1-yl)benzoic Acid and Structurally Related Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of synthetic methodologies for 3-amino-4-(substituted)benzoic acids, with a focus on a proposed reproducible synthesis for 3-Amino-4-(azepan-1-yl)benzoic acid. Due to the absence of a standardized, published protocol for this specific molecule, this document outlines a robust, two-step synthetic route based on well-established chemical principles for analogous compounds. The proposed method is compared with alternative syntheses of similar aminobenzoic acid derivatives to provide a comprehensive overview of potential manufacturing processes, their yields, and reaction conditions.

Comparative Synthesis Data

The following table summarizes various methods for the synthesis of 3-amino-4-(substituted)benzoic acid derivatives, highlighting the diversity of reaction conditions and reported yields for these structurally related molecules. This data serves as a benchmark for evaluating the potential efficiency of the proposed synthesis for 3-Amino-4-(azepan-1-yl)benzoic acid.

Target CompoundStarting MaterialsKey Reagents & ConditionsYieldPurityReference
3-Amino-4-hydroxybenzoic acid4-Hydroxy-3-nitrobenzoic acidSnCl₂, 12N HCl, Reflux, 1h98%Not Specified[1]
3-Amino-4-hydroxybenzoic acid3-Nitro-4-chlorobenzoic acid1) NaOH, 100-105°C, 3.5-4h; 2) H₂, Pd/C, 95-100°C99.1% (Step 1)>97%[2]
3-Amino-4-methoxybenzanilide3-Nitro-4-chlorobenzanilide1) NaOH, Methanol, Reflux, 8h; 2) Raney Nickel, H₂, 80-105°C95.3% (Step 1), 70% (Step 2)99.1% (Step 1), 99.3% (Step 2)
4-Cyclobutylamino-3-nitrobenzoic acidEthyl 4-(cyclobutylamino)-3-nitrobenzoateKOH, Aqueous Ethanol, Reflux, 3hNot SpecifiedNot Specified[3]
4-Amino-3-nitrobenzoic acid4-Acetamidobenzoic acid1) HNO₃ (70-84%), 0-25°C; 2) H₂SO₄/HNO₃, 0-25°C; 3) Hydrolysis, 90-95°C89% (as acetamide)High[4]

Proposed Synthesis of 3-Amino-4-(azepan-1-yl)benzoic acid

This section details a proposed two-step experimental protocol for the synthesis of 3-Amino-4-(azepan-1-yl)benzoic acid. The methodology is derived from established procedures for nucleophilic aromatic substitution and nitro group reduction.

Experimental Workflow Diagram

SynthesisWorkflow cluster_step1 Step 1: Nucleophilic Aromatic Substitution cluster_step2 Step 2: Nitro Group Reduction Start 4-Fluoro-3-nitrobenzoic acid Reaction1 Heat (e.g., 80-100°C) Start->Reaction1 Reagent1 Azepane, K₂CO₃, DMSO Reagent1->Reaction1 Intermediate 4-(Azepan-1-yl)-3-nitrobenzoic acid Reaction1->Intermediate Reaction2 Reflux Intermediate->Reaction2 Reagent2 SnCl₂·2H₂O, Ethanol, HCl Reagent2->Reaction2 Workup Basification (e.g., NaOH) & Purification Reaction2->Workup FinalProduct 3-Amino-4-(azepan-1-yl)benzoic acid Workup->FinalProduct

Caption: Proposed two-step synthesis of 3-Amino-4-(azepan-1-yl)benzoic acid.

Detailed Experimental Protocols

Step 1: Synthesis of 4-(Azepan-1-yl)-3-nitrobenzoic acid

  • Materials: 4-Fluoro-3-nitrobenzoic acid, azepane, potassium carbonate (K₂CO₃), dimethyl sulfoxide (DMSO).

  • Procedure:

    • To a solution of 4-fluoro-3-nitrobenzoic acid (1 equivalent) in DMSO, add potassium carbonate (2.5 equivalents).

    • Add azepane (1.2 equivalents) dropwise to the mixture at room temperature.

    • Heat the reaction mixture to 80-100°C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the mixture to room temperature and pour it into ice-water.

    • Acidify the aqueous solution with 2N HCl to a pH of approximately 3-4 to precipitate the product.

    • Filter the resulting solid, wash with water, and dry under vacuum to obtain 4-(azepan-1-yl)-3-nitrobenzoic acid.

Step 2: Synthesis of 3-Amino-4-(azepan-1-yl)benzoic acid

  • Materials: 4-(Azepan-1-yl)-3-nitrobenzoic acid, tin(II) chloride dihydrate (SnCl₂·2H₂O), ethanol, concentrated hydrochloric acid (HCl), sodium hydroxide (NaOH).

  • Procedure:

    • Suspend 4-(azepan-1-yl)-3-nitrobenzoic acid (1 equivalent) in ethanol.

    • Add a solution of tin(II) chloride dihydrate (4-5 equivalents) in concentrated HCl to the suspension.

    • Heat the mixture to reflux (approximately 70-80°C) for 2-3 hours, or until TLC analysis indicates the complete consumption of the starting material.[5]

    • Cool the reaction mixture and pour it into ice.

    • Neutralize the mixture by the slow addition of a concentrated NaOH solution until the pH is approximately 7-8. This will initially precipitate tin hydroxides, which should redissolve in excess base.[5]

    • The product may precipitate from the neutralized solution. If not, the aqueous solution can be extracted with a suitable organic solvent (e.g., ethyl acetate).

    • Filter the precipitated solid or concentrate the organic extracts to obtain the crude product.

    • Purify the crude product by recrystallization or column chromatography to yield pure 3-Amino-4-(azepan-1-yl)benzoic acid.

Discussion of Alternative Methodologies

The choice of synthetic route for aminobenzoic acid derivatives is often dictated by the nature of the substituents and the desired purity and yield.

  • Reduction of Nitroarenes: While the proposed protocol uses tin(II) chloride, which is effective for reducing nitro groups in the presence of other sensitive functionalities, other methods are also widely used.[2] Catalytic hydrogenation using palladium on carbon (Pd/C) is a common alternative, often providing high yields and clean reactions.[2] However, it may not be suitable for molecules containing other reducible groups. Iron powder in acidic media is another classical and cost-effective method for nitro group reduction.

By understanding these alternative methodologies, researchers can adapt and optimize the synthesis of 3-Amino-4-(azepan-1-yl)benzoic acid and other related compounds to suit their specific needs regarding scalability, cost, and purity requirements.

References

Unveiling the Molecular Architecture: A Comparative Guide to the Structural Confirmation of 3-Amino-4-(azepan-1-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: November 2025

While the precise crystal structure of 3-Amino-4-(azepan-1-yl)benzoic acid has not been publicly reported, this guide provides a comprehensive comparison of X-ray crystallography and alternative analytical techniques for its structural elucidation. This document serves as a valuable resource for researchers, scientists, and drug development professionals by presenting a hypothetical, yet realistic, framework for confirming the molecular structure of this and similar novel organic compounds.

The definitive determination of a molecule's three-dimensional structure is a cornerstone of modern chemistry and drug discovery. For a novel compound such as 3-Amino-4-(azepan-1-yl)benzoic acid, a derivative of benzoic acid with potential pharmaceutical applications, unambiguous structural confirmation is paramount. This guide compares the gold-standard method of single-crystal X-ray crystallography with other powerful analytical techniques, namely Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy.

Comparative Analysis of Structural Elucidation Techniques

The choice of analytical technique for structural confirmation depends on various factors, including the nature of the sample, the level of detail required, and the experimental resources available. The following table provides a comparative overview of these techniques for the hypothetical analysis of 3-Amino-4-(azepan-1-yl)benzoic acid.

FeatureSingle-Crystal X-ray CrystallographyNuclear Magnetic Resonance (NMR) SpectroscopyMass Spectrometry (MS)Fourier-Transform Infrared (FTIR) Spectroscopy
Information Obtained Precise 3D atomic coordinates, bond lengths, bond angles, torsion angles, crystal packing information.Detailed information about the chemical environment of atoms (¹H, ¹³C), connectivity through bonds (COSY, HMBC), and spatial proximity (NOESY).Exact molecular weight, elemental composition (high-resolution MS), and fragmentation patterns for structural clues.Identification of functional groups present in the molecule (e.g., -NH₂, -COOH, C-N, C=O, aromatic C-H).
Sample Requirements High-quality single crystal (typically 0.1-0.5 mm).1-10 mg of pure sample dissolved in a suitable deuterated solvent.Micrograms to nanograms of pure sample.1-5 mg of solid sample (can be a powder).
Experiment Time Hours to days (crystal growth and data collection).Minutes to hours per experiment.Minutes per sample.Minutes per sample.
Key Advantages Unambiguous determination of the complete 3D structure and stereochemistry.Provides detailed structural information in solution, mimicking physiological conditions.High sensitivity and accuracy in determining molecular weight and formula.Fast, non-destructive, and excellent for identifying functional groups.
Limitations Requires a suitable single crystal, which can be challenging to grow. The solid-state structure may differ from the solution conformation.Does not directly provide the overall 3D structure. Complex spectra can be challenging to interpret.Does not provide information on the 3D arrangement of atoms or stereochemistry.Provides limited information on the overall molecular skeleton and connectivity.
Hypothetical Data for 3-Amino-4-(azepan-1-yl)benzoic acid Would provide exact bond lengths of the azepane ring, the benzoic acid moiety, and the C-N bond, as well as the torsion angle between the aromatic ring and the carboxyl group.¹H NMR would show characteristic signals for the aromatic protons, the -NH₂ protons, the azepane ring protons, and the acidic proton of the carboxyl group. ¹³C NMR would show distinct signals for each carbon atom.High-resolution MS would confirm the elemental formula C₁₃H₁₈N₂O₂. Fragmentation patterns would likely show the loss of the carboxyl group and cleavage of the azepane ring.The FTIR spectrum would exhibit characteristic absorption bands for N-H stretching of the amine, O-H stretching of the carboxylic acid, C=O stretching of the carboxyl group, and C-N stretching.

Experimental Protocols

Detailed and rigorous experimental protocols are crucial for obtaining high-quality data for structural elucidation. Below are generalized protocols for each of the discussed techniques, tailored for the analysis of a novel compound like 3-Amino-4-(azepan-1-yl)benzoic acid.

Single-Crystal X-ray Crystallography
  • Crystal Growth: High-quality single crystals of 3-Amino-4-(azepan-1-yl)benzoic acid would be grown, typically by slow evaporation of a saturated solution in a suitable solvent or solvent mixture (e.g., ethanol/water, acetone).[1] Other methods like vapor diffusion or cooling crystallization could also be employed.

  • Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. A beam of monochromatic X-rays is directed at the crystal, and the diffraction pattern is recorded on a detector as the crystal is rotated.

  • Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods to obtain an initial model of the molecule. This model is then refined against the experimental data to obtain the final, accurate 3D structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of pure 3-Amino-4-(azepan-1-yl)benzoic acid is dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.

  • ¹H NMR Spectroscopy: The sample is placed in the NMR spectrometer, and a one-dimensional ¹H NMR spectrum is acquired. This provides information on the chemical shift, integration (proton count), and multiplicity (splitting pattern) of each proton.

  • ¹³C NMR Spectroscopy: A one-dimensional ¹³C NMR spectrum is acquired to determine the number of unique carbon environments and their chemical shifts.

  • 2D NMR Spectroscopy (Optional but Recommended): To gain further structural insights, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be performed to establish proton-proton and proton-carbon correlations, respectively, which helps in assigning the signals and confirming the connectivity of the molecule.

Mass Spectrometry (MS)
  • Sample Preparation: A small amount of 3-Amino-4-(azepan-1-yl)benzoic acid is dissolved in a suitable solvent (e.g., methanol or acetonitrile) to a low concentration (e.g., 1 µg/mL).

  • Ionization: The sample solution is introduced into the mass spectrometer. A soft ionization technique, such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI), is typically used for organic molecules to minimize fragmentation and observe the molecular ion.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight, or Orbitrap).

  • Data Analysis: The resulting mass spectrum shows the m/z of the molecular ion, which is used to determine the molecular weight. High-resolution mass spectrometry can provide the accurate mass, allowing for the determination of the elemental composition. Fragmentation patterns, if observed, can provide clues about the molecular structure.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation: A small amount of the powdered 3-Amino-4-(azepan-1-yl)benzoic acid (1-2 mg) is finely ground with dry potassium bromide (KBr) (about 100-200 mg).[2] The mixture is then pressed into a thin, transparent pellet using a hydraulic press.[2] Alternatively, for a quicker analysis, an Attenuated Total Reflectance (ATR) accessory can be used, where the powder is simply placed in contact with the ATR crystal.[2][3]

  • Background Spectrum: A background spectrum of the empty sample compartment (or a pure KBr pellet) is recorded to subtract the contribution of atmospheric water and carbon dioxide.

  • Sample Spectrum: The prepared sample is placed in the FTIR spectrometer, and the infrared spectrum is recorded.

  • Data Analysis: The spectrum is analyzed to identify the characteristic absorption bands corresponding to the different functional groups present in the molecule.

Visualizing the Workflow and Method Comparison

To better illustrate the process of structural confirmation and the interplay between different analytical techniques, the following diagrams are provided.

G cluster_synthesis Synthesis cluster_analysis Structural Analysis cluster_confirmation Confirmation start Starting Materials (e.g., 4-halobenzoic acid and azepane) reaction Chemical Reaction (e.g., N-arylation) start->reaction purification Purification (e.g., Recrystallization, Chromatography) reaction->purification ms Mass Spectrometry (Molecular Weight & Formula) purification->ms ftir FTIR Spectroscopy (Functional Groups) purification->ftir nmr NMR Spectroscopy (Connectivity) purification->nmr xray X-ray Crystallography (3D Structure) purification->xray final_structure Confirmed Structure of 3-Amino-4-(azepan-1-yl)benzoic acid ms->final_structure ftir->final_structure nmr->final_structure xray->final_structure

Caption: Experimental workflow for the synthesis and structural confirmation.

G center Structural Confirmation xray X-ray Crystallography (Definitive 3D Structure) center->xray Provides nmr NMR Spectroscopy (Connectivity & Solution Structure) center->nmr Provides ms Mass Spectrometry (Molecular Formula) center->ms Provides ftir FTIR Spectroscopy (Functional Groups) center->ftir Provides xray->nmr Complements nmr->ms Complements ms->ftir Complements ftir->xray Complements

Caption: Interplay of analytical techniques for structural elucidation.

References

A Comparative Guide to the Characterization of 3-Amino-4-(azepan-1-yl)benzoic Acid and Its Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the characterization of 3-Amino-4-(azepan-1-yl)benzoic acid and its structurally related alternatives, 3-Amino-4-(piperidin-1-yl)benzoic acid and 3-Amino-4-hydroxybenzoic acid. Due to the limited availability of public data for 3-Amino-4-(azepan-1-yl)benzoic acid, this guide focuses on presenting available experimental data for its alternatives to serve as a reference for researchers working with similar chemical scaffolds. The guide outlines standard experimental protocols for the characterization of these compounds and proposes a general workflow for their analysis.

Data Presentation

A summary of the available physicochemical and spectral data for 3-Amino-4-(azepan-1-yl)benzoic acid and its alternatives is presented below. This allows for a side-by-side comparison of their key properties.

Table 1: Physicochemical Properties

Property3-Amino-4-(azepan-1-yl)benzoic acid3-Amino-4-(piperidin-1-yl)benzoic acid3-Amino-4-hydroxybenzoic acid
Molecular Formula C₁₃H₁₈N₂O₂C₁₂H₁₆N₂O₂[1]C₇H₇NO₃[2][3]
Molecular Weight 234.3 g/mol 220.27 g/mol [1]153.14 g/mol [2][3]
Appearance Not availableNot availableBeige-grey to brown crystalline powder
Melting Point Not availableNot available~208 °C (decomposes)[4]
Purity Not available95.0%≥97%

Table 2: Spectroscopic Data

Technique3-Amino-4-(azepan-1-yl)benzoic acid3-Amino-4-(piperidin-1-yl)benzoic acid3-Amino-4-hydroxybenzoic acid
¹H NMR Data not availableData not available¹H NMR data is available[5]
¹³C NMR Data not availableData not available¹³C NMR data is available[2]
Mass Spectrometry Data not availablePredicted Collision Cross Section data available[6]GC-MS and LC-MS data available. Top m/z peaks: 153, 136, 108[2]
UV Absorption Data not availableData not availableλmax at 308 nm in H₂O (pH 11)[4]

Experimental Protocols

Detailed methodologies for the key experiments cited in the data tables are provided below. These are generalized protocols and may require optimization for specific instruments and samples.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Purpose: To determine the purity of the benzoic acid derivatives.

Instrumentation: A standard HPLC system equipped with a UV detector and a C18 column.

Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., methanol or acetonitrile).

Protocol:

  • Prepare a stock solution of the sample in a suitable solvent (e.g., methanol).

  • Set the HPLC column temperature (e.g., 25°C) and the flow rate (e.g., 1 mL/min).

  • Inject a small volume of the sample solution onto the column.

  • Run a solvent gradient to elute the compound and any impurities.

  • Monitor the elution profile using a UV detector at a wavelength where the compound absorbs (e.g., 254 nm or the λmax).

  • The purity is determined by the relative area of the main peak compared to the total area of all peaks.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Purpose: To confirm the chemical structure of the synthesized compounds.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

Protocol:

  • Dissolve a few milligrams of the sample in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Transfer the solution to an NMR tube.

  • Acquire ¹H and ¹³C NMR spectra.

  • Process the spectra to identify chemical shifts, coupling constants, and integration values.

  • Analyze the spectral data to confirm the expected molecular structure.

Mass Spectrometry (MS) for Molecular Weight Verification

Purpose: To determine the molecular weight of the compounds and confirm their elemental composition.

Instrumentation: A mass spectrometer, which can be coupled with Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

Protocol:

  • Prepare a dilute solution of the sample.

  • Introduce the sample into the mass spectrometer.

  • Ionize the sample using an appropriate technique (e.g., electrospray ionization - ESI).

  • Analyze the mass-to-charge ratio (m/z) of the resulting ions.

  • The molecular weight is determined from the m/z of the molecular ion peak.

Mandatory Visualization

The following diagram illustrates a general workflow for the characterization of novel benzoic acid derivatives like 3-Amino-4-(azepan-1-yl)benzoic acid.

G cluster_synthesis Synthesis & Purification cluster_characterization Structural & Purity Analysis cluster_properties Physicochemical Properties cluster_final Final Confirmation Synthesis Chemical Synthesis Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Structural Elucidation MS Mass Spectrometry (HRMS) Purification->MS Molecular Weight Verification FTIR FT-IR Spectroscopy Purification->FTIR Functional Group Analysis Purity Purity Assessment (HPLC, TLC) Purification->Purity Purity Check MeltingPoint Melting Point Determination Purification->MeltingPoint Physical Property Solubility Solubility Testing Purification->Solubility Physical Property DataAnalysis Comprehensive Data Analysis NMR->DataAnalysis MS->DataAnalysis FTIR->DataAnalysis Purity->DataAnalysis MeltingPoint->DataAnalysis Solubility->DataAnalysis StructureConfirmation Structure Confirmation DataAnalysis->StructureConfirmation

Caption: Workflow for the characterization of novel benzoic acid derivatives.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.